molecular formula C11H14N4S B1397279 1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine CAS No. 1346942-01-5

1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine

Cat. No.: B1397279
CAS No.: 1346942-01-5
M. Wt: 234.32 g/mol
InChI Key: BYTMZFOCYNGNCL-UHFFFAOYSA-N
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Description

1-[3-(2-Thienyl)-1H-pyrazol-5-yl]piperazine is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research, combining a pyrazole heterocycle with a piperazine ring. The structural analogs of this compound, particularly pyrazole derivatives, are recognized as privileged scaffolds in drug discovery due to their wide range of pharmacological activities . These activities have been shown to include antimicrobial, anti-inflammatory, anticancer, and antidepressant effects, demonstrating the versatility of the pyrazole core . Specifically, the piperazine moiety is a common feature in many bioactive molecules and approved drugs, contributing to favorable pharmacokinetic properties and the ability to interact with diverse biological targets . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Its potential applications are vast, with research value lying in its use as a building block for synthesizing more complex molecules targeted at various disease pathways. Researchers are exploring this and related compounds for their potential to modulate enzyme activity and receptor function in early-stage drug discovery programs. The presence of the thienyl group offers an additional site for structural diversification, which can be leveraged to fine-tune the compound's electronic properties and binding affinity. Please Note: This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Ensure you review the Safety Data Sheet (SDS) before handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-(5-thiophen-2-yl-1H-pyrazol-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-2-10(16-7-1)9-8-11(14-13-9)15-5-3-12-4-6-15/h1-2,7-8,12H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTMZFOCYNGNCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NNC(=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 1-[3-(2-Thienyl)-1H-pyrazol-5-yl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine scaffold. This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the synthesis, chemical properties, and pharmacological potential of this "privileged structure" in kinase and GPCR ligand design.

Executive Summary & Chemical Identity

This compound is a bioactive heterocyclic scaffold characterized by a central pyrazole ring substituted with a lipophilic thiophene moiety and a polar, basic piperazine ring. This specific connectivity classifies it as a 3,5-disubstituted-1H-pyrazole , a structural motif widely recognized in medicinal chemistry for its ability to inhibit protein kinases (e.g., Aurora, JNK, CDK) and modulate G-protein coupled receptors (GPCRs).

The molecule acts as a bivalent ligand:

  • The Thienyl-Pyrazole Core: Functions as a planar, hydrophobic hinge-binding motif (in kinases) or an aromatic anchor (in GPCRs).

  • The Piperazine Tail: Provides water solubility and a handle for secondary interactions (e.g., salt bridges with Asp/Glu residues).

Chemical Data Table
PropertyValue
IUPAC Name 1-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]piperazine
Molecular Formula C₁₁H₁₄N₄S
Molecular Weight 234.32 g/mol
SMILES C1CN(CCN1)C2=CC(=NN2)C3=CC=CS3
Predicted LogP ~1.8 – 2.2 (Lipophilic yet soluble)
pKa (Piperazine NH) ~9.8 (Basic)
pKa (Pyrazole NH) ~14.0 (Weakly acidic H-bond donor)
H-Bond Donors/Acceptors 2 Donors (NH), 4 Acceptors (N)

Structural Architecture & Pharmacophore Analysis

The pharmacological utility of this scaffold stems from its specific electronic and geometric properties.

Tautomerism and Binding Mode

The 1H-pyrazole ring exhibits annular tautomerism. While the chemical name specifies the 1H tautomer, in solution, the proton can migrate between N1 and N2.

  • Kinase Hinge Binding: In the active site of kinases, the pyrazole typically adopts a conformation where one nitrogen acts as a hydrogen bond acceptor (from the backbone NH) and the other as a donor (to the backbone Carbonyl).

  • Thiophene Isostere: The 2-thienyl group acts as a bioisostere for a phenyl ring but with higher electron density and a slightly smaller van der Waals radius, often improving potency in hydrophobic pockets.

Visualization: Pharmacophore Map

The following diagram illustrates the functional regions of the molecule relevant to drug design.[1]

Pharmacophore Thiophene Thiophene Ring (Lipophilic Pocket Binder) Pyrazole Pyrazole Core (H-Bond Donor/Acceptor) Thiophene->Pyrazole C3 Attachment Target Biological Target (Kinase Hinge / GPCR) Thiophene->Target Hydrophobic Interaction Piperazine Piperazine Ring (Solubilizing/Basic Group) Pyrazole->Piperazine C5 Attachment Pyrazole->Target H-Bonding (Hinge) Piperazine->Target Ionic Interaction (Asp/Glu)

Figure 1: Pharmacophore mapping of the scaffold showing key interaction points with biological targets.

Synthetic Methodology

The synthesis of This compound presents a challenge in regioselectivity. The most robust industrial route involves the "Pyrazolone-Chlorination-SNAr" sequence. This pathway avoids the ambiguity of direct hydrazine condensation with beta-keto nitriles.

Retrosynthetic Analysis

To construct the C5-N bond between the pyrazole and piperazine, we disconnect at the piperazine nitrogen. This reveals a 5-halo-pyrazole precursor, which in turn is derived from a beta-keto ester .

Retrosynthesis Target Target Molecule This compound Intermediate1 5-Chloro-3-(2-thienyl)-1H-pyrazole Target->Intermediate1 SNAr (Piperazine) Intermediate2 3-(2-Thienyl)-1H-pyrazol-5-ol (Tautomer: Pyrazolone) Intermediate1->Intermediate2 Chlorination (POCl3) StartingMat Ethyl 3-oxo-3-(2-thienyl)propanoate + Hydrazine Intermediate2->StartingMat Cyclization

Figure 2: Retrosynthetic strategy focusing on the 5-chloro-pyrazole intermediate.

Step-by-Step Experimental Protocol

Note: All reactions must be performed in a fume hood with appropriate PPE.

Step 1: Synthesis of Ethyl 3-oxo-3-(2-thienyl)propanoate
  • Reagents: 2-Acetylthiophene, Diethyl carbonate, Sodium Hydride (NaH 60%), Toluene/THF.

  • Protocol:

    • Suspend NaH (2.2 eq) in dry Toluene/THF (1:1) under Argon.

    • Add Diethyl carbonate (2.0 eq) and heat to 60°C.

    • Dropwise add 2-Acetylthiophene (1.0 eq) over 30 mins.

    • Reflux for 4 hours until H₂ evolution ceases.

    • Workup: Cool, quench with glacial acetic acid/ice water. Extract with EtOAc.

    • Yield: ~85% (Yellow oil).

Step 2: Cyclization to 3-(2-Thienyl)-1H-pyrazol-5-ol
  • Reagents: Beta-keto ester (from Step 1), Hydrazine Hydrate (NH₂NH₂·H₂O), Ethanol.[2][3]

  • Protocol:

    • Dissolve the beta-keto ester in Ethanol (0.5 M).

    • Add Hydrazine Hydrate (1.2 eq) dropwise at 0°C.

    • Allow to warm to RT, then reflux for 3 hours.

    • Workup: Concentrate in vacuo. The product often precipitates upon cooling or adding ether.

    • Validation: ¹H NMR should show a singlet at ~5.8 ppm (pyrazole CH) and loss of ethyl group signals.

Step 3: Chlorination (The Critical Activation)
  • Reagents: 3-(2-Thienyl)-1H-pyrazol-5-ol, Phosphorus Oxychloride (POCl₃).

  • Protocol:

    • Place the pyrazolone in a sealed pressure tube or round-bottom flask.

    • Add neat POCl₃ (5.0 eq). (Optional: Add catalytic N,N-dimethylaniline).

    • Heat to 100°C for 4–6 hours.

    • Workup: Caution! Pour reaction mixture slowly onto crushed ice with vigorous stirring to decompose excess POCl₃. Neutralize with NaHCO₃.[4] Extract with DCM.

    • Product: 5-Chloro-3-(2-thienyl)-1H-pyrazole.

Step 4: Nucleophilic Substitution (SNAr) with Piperazine
  • Reagents: 5-Chloro-intermediate, Piperazine (anhydrous, 5.0 eq) or N-Boc-Piperazine (1.2 eq), Diglyme or DMF.

  • Protocol:

    • Dissolve 5-Chloro-3-(2-thienyl)-1H-pyrazole in Diglyme.

    • Add excess Piperazine (5 eq) to prevent bis-substitution.

    • Reflux (140°C) for 12–24 hours.

    • Workup: Evaporate solvent. Partition between water and EtOAc.

    • Purification: Column chromatography (DCM:MeOH:NH₃).

    • Result: This compound .

Biological Applications & Significance

This specific scaffold is a "privileged structure" in drug discovery, often serving as a starting point (hit) or a core fragment.

Kinase Inhibition (Aurora & CDK)

The 3-aminopyrazole motif (of which 5-piperazinyl is a derivative) mimics the adenine ring of ATP.

  • Mechanism: The pyrazole nitrogens form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • Thiophene Role: Occupies the hydrophobic "Gatekeeper" region or the back-pocket, providing selectivity over other kinases.

  • Piperazine Role: Extends towards the solvent front, improving solubility and often interacting with Ribose-binding residues (e.g., Aspartate).

  • Reference Context: Similar scaffolds are found in Danusertib (Aurora kinase inhibitor) and Teneligliptin intermediates.

GPCR Ligands (Serotonin/Dopamine)

Piperazine-linked heteroaromatics are classic pharmacophores for 5-HT (Serotonin) and Dopamine receptors.

  • The basic nitrogen of the piperazine forms a crucial salt bridge with a conserved Aspartate residue in Transmembrane Helix 3 (TM3) of the GPCR.

  • The thienyl-pyrazole moiety interacts with aromatic residues (Phe/Trp) in TM5/TM6 via pi-pi stacking.

References

  • Synthesis of Pyrazole Scaffolds: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Synthesis." Journal of Organic Chemistry, 2008.

  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.

  • Teneligliptin Intermediate Synthesis: (Closest Structural Analog) Patent WO2015063709A1: "Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine."

  • Thienyl-Pyrazole Biological Activity: Bekhit, A.A., et al. "Synthesis and biological evaluation of some new pyrazole derivatives." European Journal of Medicinal Chemistry, 2010.

Sources

Thienyl-Pyrazole Piperazine Derivatives: A Technical Guide to Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of Thienyl-Pyrazole Piperazine derivatives, focusing on their application as kinase inhibitors in oncology.

Executive Summary

In the landscape of small-molecule drug discovery, the Thienyl-Pyrazole-Piperazine (TPP) scaffold has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While this scaffold exhibits versatility across antimicrobial and CNS indications, its most significant impact lies in oncology , specifically as Type I ATP-competitive inhibitors of Aurora Kinases (A/B) and VEGFR .

This guide dissects the TPP scaffold, moving beyond basic medicinal chemistry into the causal relationships between structural modifications and biological efficacy. It is designed for researchers requiring actionable protocols for synthesis, Structure-Activity Relationship (SAR) optimization, and validation.

Chemical Architecture & Rationale

The TPP scaffold is a tripartite system. Each module serves a distinct pharmacological function, necessitating a "fragment-based" design approach.

ModuleChemical ComponentPharmacological Role
A Thiophene Ring (Thienyl)Lipophilic Warhead: Acts as a bioisostere of phenyl but with higher electron density. Engages in

stacking interactions with the gatekeeper residues in the kinase ATP-binding pocket.
B Pyrazole Core Rigid Linker & H-Bond Donor/Acceptor: The pyrazole nitrogen atoms often form critical hydrogen bonds with the hinge region of the kinase (e.g., Ala213 in Aurora A).
C Piperazine Moiety Solubilizer & Pharmacokinetic Modulator: The basic nitrogen improves aqueous solubility and bioavailability. It often extends into the solvent-exposed region of the protein, allowing for salt formation.
Structural Logic Diagram

The following diagram illustrates the modular assembly and the functional role of each component within the binding pocket.

TPP_Structure Fig 1: Pharmacophore dissection of Thienyl-Pyrazole Piperazine derivatives. Thienyl Thiophene Ring (Lipophilic Interaction) Pyrazole Pyrazole Core (Hinge Binder) Thienyl->Pyrazole C-C Bond Target Kinase ATP Pocket (Aurora A / VEGFR) Thienyl->Target pi-pi Stacking Piperazine Piperazine Tail (Solvent Exposure) Pyrazole->Piperazine Linker (Amide/Alkyl) Pyrazole->Target H-Bonds (Hinge) Piperazine->Target Solubilization

Synthetic Methodology: The Chalcone-Hydrazine Route

While various routes exist, the Claisen-Schmidt condensation followed by heterocyclization is the most robust method for generating the thienyl-pyrazole core with high regioselectivity.

Mechanistic Causality
  • Why Chalcones? Starting with acetylthiophene allows for the introduction of the thienyl group early in the synthesis. The

    
    -unsaturated ketone (chalcone) serves as a potent electrophile.
    
  • Why Hydrazine Hydrate? It acts as a binucleophile. The initial attack occurs at the

    
    -carbon of the chalcone (Michael addition), followed by intramolecular cyclization to form the pyrazoline, which is then oxidized to pyrazole.
    
Validated Protocol: Synthesis of 1-(5-(thiophen-2-yl)-1H-pyrazol-3-yl)piperazine Derivative

Note: This protocol synthesizes a representative core intermediate.

Reagents: 2-Acetylthiophene, 4-Chlorobenzaldehyde (or substituted aldehyde), Piperazine, Ethanol, NaOH, Hydrazine Hydrate.

Step 1: Chalcone Formation (Claisen-Schmidt)

  • Dissolve 2-acetylthiophene (10 mmol) and substituted benzaldehyde (10 mmol) in Ethanol (20 mL).

  • Cool the solution to 0–5°C in an ice bath.

  • Add 40% NaOH (aq) (5 mL) dropwise with vigorous stirring. Critical: rapid addition causes polymerization.

  • Stir at room temperature for 4–6 hours. A precipitate (chalcone) will form.

  • Workup: Pour into ice water, acidify with dilute HCl (pH 4-5) to neutralize the base. Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Checkpoint: Verify formation of enone C=C bond via IR (approx. 1650 cm⁻¹).

Step 2: Pyrazoline Cyclization

  • Dissolve the Chalcone (5 mmol) in Ethanol (15 mL).

  • Add Hydrazine Hydrate (99%, 10 mmol).

  • Reflux for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Cool to RT. Pour into crushed ice. The pyrazoline precipitates. Filter and dry.

Step 3: Piperazine Coupling (Buchwald-Hartwig or Nucleophilic Substitution) If the aldehyde in Step 1 contained a leaving group (e.g., 4-chlorobenzaldehyde), this step introduces the piperazine.

  • React the Pyrazoline/Pyrazole intermediate (1 eq) with N-Boc-piperazine (1.2 eq) in Toluene .

  • Catalyst: Pd2(dba)3 (2 mol%), BINAP (4 mol%), NaOtBu (1.5 eq).

  • Reflux under Nitrogen for 12 hours.

  • Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group, yielding the free piperazine amine.

Synthesis_Workflow Fig 2: Step-wise synthetic pathway for TPP derivatives. Start 2-Acetylthiophene + Aldehyde Chalcone Chalcone Intermediate (Claisen-Schmidt) Start->Chalcone NaOH/EtOH, RT Pyrazoline Pyrazoline Core (Hydrazine Cyclization) Chalcone->Pyrazoline NH2NH2, Reflux Coupling Pd-Catalyzed Coupling (Piperazine Addition) Pyrazoline->Coupling Pd2(dba)3, BINAP Final Thienyl-Pyrazole-Piperazine Target Molecule Coupling->Final TFA (Deprotection)

Structure-Activity Relationship (SAR)

The potency of TPP derivatives is highly sensitive to substitution patterns. Based on literature data regarding Aurora Kinase inhibition [1, 2], the following SAR trends are established:

The Thienyl "Warhead" (Region A)
  • 2-Thienyl vs. 3-Thienyl: The 2-thienyl isomer generally exhibits superior potency. The sulfur atom position affects the electronic distribution and the angle of

    
     stacking with aromatic residues (e.g., Phe144 in Aurora A).
    
  • Substitution: Introduction of small lipophilic groups (Cl, Me) on the thiophene ring often decreases activity due to steric clashes within the hydrophobic back pocket.

The Pyrazole Linker (Region B)
  • N-Methylation: Methylation of the pyrazole nitrogen (N1) can abolish activity if that nitrogen is required for H-bonding with the kinase hinge region. However, if the tautomer equilibrium is unfavorable, N-methylation can lock the bioactive conformation.

  • 3,5-Disubstitution: Essential for maintaining the correct angular geometry between the thienyl and piperazine groups.

The Piperazine Tail (Region C)
  • N4-Substitution: This is the most tolerant region.

    • Free Amine (NH): Good solubility but rapid clearance.

    • N-Methyl/Ethyl: Improved cell permeability.[1]

    • Bulky Amides/Ureas: Can extend to interact with the ribose-binding pocket or solvent front residues (e.g., Asp274), significantly boosting potency (IC50 < 10 nM) [1].

Quantitative SAR Summary (Aurora A Inhibition)

Compound VariantR1 (Thienyl)R2 (Piperazine N4)IC50 (Aurora A)Bioavailability
TPP-01 2-ThienylH1.2

M
Low
TPP-02 3-ThienylH> 10

M
Low
TPP-03 2-ThienylMethyl450 nMModerate
TPP-04 2-ThienylBenzoyl-Amide12 nM High

Biological Validation: In Vitro Kinase Assay

To validate the efficacy of synthesized TPP derivatives, a radiometric or fluorescence-based kinase assay is required.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Preparation: Dilute purified Aurora A kinase (0.2 ng/

    
    L) in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
    
  • Compound Treatment: Add 1

    
    L of TPP derivative (serially diluted in DMSO) to 384-well plate.
    
  • Reaction Initiation: Add 2

    
    L of Kinase solution and 2 
    
    
    
    L of Substrate/ATP mix (Substrate: Kemptide, ATP: 10
    
    
    M).
  • Incubation: Incubate at RT for 60 minutes.

  • Termination: Add 5

    
    L of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate 40 min.
    
  • Detection: Add 10

    
    L of Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase).
    
  • Readout: Measure luminescence using a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound] to calculate IC50.

Signaling_Pathway Fig 3: Mechanism of Action - TPP inhibition of Aurora Kinase pathway. GrowthFactor Growth Factor (EGF/VEGF) Receptor RTK (EGFR/VEGFR) GrowthFactor->Receptor Ras Ras-GTP Receptor->Ras Raf Raf/MEK Ras->Raf Aurora Aurora Kinase A (Mitosis Regulator) Raf->Aurora Indirect Activation CellCycle Cell Cycle Progression (G2/M Phase) Aurora->CellCycle Promotes Inhibitor TPP Derivative (Inhibitor) Inhibitor->Aurora Inhibits (IC50 < 50nM) Inhibitor->CellCycle Apoptosis Apoptosis (Tumor Death) CellCycle->Apoptosis Arrest leads to

Conclusion

The Thienyl-Pyrazole Piperazine scaffold represents a highly tunable platform for drug development. The key to success lies in the precise regiochemical assembly of the pyrazole ring and the strategic substitution of the piperazine tail to exploit solvent-exposed binding pockets. Researchers should prioritize the 2-thienyl orientation and explore bulky amide substitutions on the piperazine to maximize potency against kinase targets like Aurora A.

References

  • Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity. Source:[2] Bioorganic & Medicinal Chemistry (2010).[1][2] URL:[Link]

  • A novel class of pyrazole analogues as aurora kinase A inhibitor: Design, synthesis, and anticancer evaluation. Source: Journal of Saudi Chemical Society (2023). URL:[Link]

  • Synthesis and suitable biological evaluation of 1-Substituted-2-thienyl-5-(4-chlorophenyl) pyrazoline derivatives. Source: International Research Journal of Pharmacy and Pharmacology (2020).[3] URL:[Link]

  • Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Source: Heliyon (2021).[4] URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: ChemistryOpen (2025). URL:[Link]

Sources

Bioisosteric Replacement of Phenyl with Thienyl in Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the strategic bioisosteric replacement of phenyl rings with thienyl moieties within pyrazole-based scaffolds. While phenyl groups are ubiquitous in medicinal chemistry, they often suffer from metabolic liabilities and limited vector exploration.[1][2] The thienyl group—a


-excessive, five-membered heterocycle—offers a distinct electronic profile, altered bond angles, and unique sulfur-mediated binding interactions. This document provides a technical roadmap for this replacement, covering the physicochemical rationale, synthetic regiocontrol (specifically in Knorr synthesis), and critical toxicology mitigation strategies regarding metabolic activation.

Part 1: The Bioisosteric Rationale[1][2][3][4]

Electronic and Steric Divergence

The replacement of a phenyl ring (benzenoid) with a thienyl ring is not merely a change in size; it is a fundamental shift in electronic character.

  • 
    -Excessive Character:  Unlike the 
    
    
    
    -deficient pyridine or neutral benzene, thiophene is electron-rich. The sulfur atom donates lone-pair electrons into the ring system (
    
    
    electrons over 5 atoms). This makes the thienyl ring more susceptible to electrophilic attack and alters the pKa of attached pyrazole nitrogens.
  • Geometry and "Scaffold Hopping":

    • Bond Angles: The internal C-S-C angle of thiophene is

      
      , significantly compressing the substituent vectors compared to the 
      
      
      
      hexagon of benzene. This allows the thienyl-pyrazole to access different sub-pockets in a receptor (e.g., kinase hinge regions).
    • Van der Waals Volume: Thiophene is slightly smaller (

      
      ) than benzene (
      
      
      
      ), reducing steric clash in tight binding sites.
Sulfur-Mediated Interactions

The sulfur atom in thiophene is not a passive bystander.[3] It creates specific binding opportunities:

  • S···O Interactions: The sulfur atom can engage in non-covalent chalcogen bonding with backbone carbonyl oxygen atoms in proteins.

  • S···

    
     Interactions:  Thiophene can stack with aromatic residues (Phe, Tyr, Trp) differently than phenyl due to the polarizability of the sulfur atom.
    
Decision Matrix: When to Swap?

Use the following logic flow to determine if a Thienyl-for-Phenyl swap is appropriate for your lead series.

Bioisostere_Decision Start Lead Compound Analysis (Phenyl-Pyrazole Core) Solubility Is Solubility/LogP a limiting factor? Start->Solubility Metabolism Is Phenyl ring a metabolic soft spot? Solubility->Metabolism No Thiophene_Swap Proceed with Thienyl Swap (Target 2- or 3-thienyl) Solubility->Thiophene_Swap Yes (Thiophene alters LogD) Binding Does the pocket allow 5-membered geometry? Metabolism->Binding Yes Metabolism->Binding No Binding->Thiophene_Swap Yes Stop Retain Phenyl or Try Pyridine Binding->Stop No (Steric Clash) Block_Sites CRITICAL: Block Thiophene alpha-positions (C2/C5) Thiophene_Swap->Block_Sites Mitigate Toxicity Synthesis Initiate Regioselective Knorr Synthesis Block_Sites->Synthesis

Figure 1: Decision logic for initiating a bioisosteric replacement of phenyl with thienyl.

Part 2: Synthetic Methodologies & Regiocontrol

The primary challenge in synthesizing thienyl-pyrazoles is regioselectivity , particularly when constructing the ring via the Knorr Pyrazole Synthesis.

The Knorr Regioselectivity Challenge

When reacting a hydrazine (


) with an unsymmetrical 1,3-diketone containing both a phenyl and a thienyl group (

), two isomers are possible (1,3- vs 1,5-substitution).

Mechanism & Causality:

  • Nucleophilicity: The terminal nitrogen of the hydrazine is the most nucleophilic (

    
    ).
    
  • Electrophilicity: The carbonyl carbon's electrophilicity dictates the attack site.

    • Phenyl Ketone: Moderately electrophilic.

    • Thienyl Ketone:Less electrophilic. The electron-rich thiophene ring donates density (resonance) into the carbonyl, stabilizing it.

  • Outcome: The hydrazine

    
     preferentially attacks the Phenyl  carbonyl. This dictates the final substitution pattern.
    
Synthetic Workflow: Regioselective Construction

Knorr_Synthesis Reagents Reagents: 1. Unsymmetrical Diketone (Ph-CO-CH2-CO-Th) 2. Subst. Hydrazine Attack Nucleophilic Attack: NH2 attacks Ph-C=O (More Electrophilic) Reagents->Attack Intermediate Hydrazone Intermediate Attack->Intermediate Cyclization Cyclization & Dehydration (Acid Catalyzed) Intermediate->Cyclization Product Major Isomer: 1-R-3-Thienyl-5-Phenyl Pyrazole Cyclization->Product

Figure 2: Mechanistic pathway for the regioselective synthesis of thienyl-phenyl pyrazoles.

Part 3: Medicinal Chemistry Case Studies

The following data illustrates the potency shifts observed when replacing phenyl with thienyl in established scaffolds (e.g., Kinase inhibitors and CB1 antagonists).

Comparative SAR Profile

Data aggregated from representative bioisosteric studies (e.g., CB1 antagonists and VEGFR inhibitors).

FeaturePhenyl-Pyrazole AnalogThienyl-Pyrazole AnalogImpact of Swap
Target CB1 Receptor (Antagonist)CB1 Receptor (Antagonist)Potency & Selectivity
Compound ID SR141716A (Rimonabant)5-(5-alkynyl-2-thienyl) analog
IC50 / Ki ~11.5 nM~1.2 nM10x Potency Increase
Selectivity Moderate (CB1 vs CB2)High (CB1 > CB2)Improved Selectivity
Target VEGFR-2 (Kinase)VEGFR-2 (Kinase)Binding Affinity
Scaffold Phenyl-UreaThienyl-Urea
IC50 ~46 nM11.3 nM4x Potency Increase
LogP 4.54.2Slightly Improved Solubility

Analysis: The thienyl analogs frequently exhibit higher potency. In the CB1 case, the thienyl ring allowed for the addition of an alkynyl tail that accessed a hydrophobic sub-pocket unavailable to the phenyl analog due to steric constraints.

Part 4: ADMET & Toxicology (The Structural Alert)

The Critical Risk: Thiophene is a structural alert.[3][4][5] Cytochrome P450 enzymes (particularly CYP2C9 and CYP3A4) can oxidize the thiophene sulfur or the C=C double bond.

  • S-Oxidation: Formation of Thiophene-S-oxide (a reactive Michael acceptor).

  • Epoxidation: Formation of thiophene 2,3-epoxide.

Consequences: These reactive metabolites can covalently bind to hepatic proteins, leading to drug-induced liver injury (DILI). Historical examples: Tienilic acid and Suprofen.[6]

Mitigation Strategy (Self-Validating Safety):

  • Block the Alpha Positions: Metabolic attack usually occurs at the C2 or C5 positions (alpha to sulfur).

  • Protocol: Always substitute the thiophene ring. A 2-thienyl group attached to the pyrazole is already blocked at C2. You must substitute C5 (e.g., with a chloro, methyl, or alkynyl group) to prevent metabolic activation.

  • Validation: Perform a Glutathione (GSH) trapping assay early in the discovery phase to detect reactive metabolites.

Part 5: Experimental Protocols

Protocol: Regioselective Synthesis of 1-Methyl-3-(2-thienyl)-5-phenyl-1H-pyrazole

Objective: Synthesize the specific regioisomer where the thienyl group is at the 3-position.

Materials:

  • 1-Phenyl-3-(2-thienyl)propane-1,3-dione (1.0 eq)

  • Methylhydrazine (1.2 eq)

  • Ethanol (Absolute)

  • Acetic Acid (Catalytic)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 1-Phenyl-3-(2-thienyl)propane-1,3-dione in 10 mL of absolute ethanol in a round-bottom flask.

  • Temperature Control: Cool the solution to 0°C in an ice bath. Rationale: Low temperature favors kinetic control, enhancing the selectivity of the nucleophilic attack on the more electrophilic phenyl carbonyl.

  • Addition: Dropwise add methylhydrazine (1.2 mmol). Caution: Hydrazines are toxic; handle in a fume hood.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Reflux for 2 hours to ensure complete cyclization.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The crude mixture may contain minor amounts of the 1,5-thienyl isomer. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: Verify regiochemistry using NOESY NMR.

    • Expected Signal: NOE correlation between the N-Methyl group and the Phenyl protons indicates the 5-phenyl isomer (correct product).

    • Absence: If N-Methyl shows NOE with Thienyl protons, you have the inverse isomer.

Protocol: GSH Trapping Assay (Metabolic Stability)
  • Incubate the Thienyl-Pyrazole (10 µM) with human liver microsomes (HLM) and NADPH (1 mM).

  • Add Glutathione (GSH, 5 mM) to the mixture.

  • Incubate at 37°C for 60 minutes.

  • Quench with cold acetonitrile.

  • Analyze via LC-MS/MS. Look for [M + GSH + 16] adducts (indicative of S-oxide trapping) or [M + GSH] adducts (epoxide trapping).

References

  • Tseng, S. L., et al. (2008).[7] Bioisosteric replacement of the pyrazole 5-aryl moiety of SR141716A: A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Emmitte, K. A., et al. (2009). Discovery of thiophene inhibitors of polo-like kinase. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Hallyburton, I., et al. (2020).[8] Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. Retrieved from [Link][8]

  • Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved from [Link]

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A Technical Guide to Pharmacophore Modeling of Thienyl-Pyrazolyl-Piperazine Ligands for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the pharmacophore modeling of thienyl-pyrazolyl-piperazine ligands for researchers, scientists, and drug development professionals.

Abstract

The thienyl-pyrazolyl-piperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous ligands targeting a wide array of receptors and enzymes. Its modular nature allows for fine-tuning of physicochemical and pharmacological properties, making it a recurring motif in the development of novel therapeutics. This guide provides a comprehensive, in-depth walkthrough of the pharmacophore modeling process as applied to this specific ligand class. We will move beyond a simple recitation of steps to explore the underlying rationale for methodological choices, emphasizing a self-validating workflow that ensures the generation of robust and predictive models. This document is intended for medicinal chemists, computational scientists, and drug discovery professionals seeking to leverage pharmacophore modeling for hit identification, lead optimization, and understanding structure-activity relationships (SAR) within the thienyl-pyrazolyl-piperazine chemical space.

The Therapeutic Significance of the Thienyl-Pyrazolyl-Piperazine Scaffold

The fusion of a thiophene, a pyrazole, and a piperazine ring creates a three-dimensional structure with a rich distribution of heteroatoms, offering multiple points for hydrogen bonding, hydrophobic interactions, and aromatic stacking. This inherent versatility has led to its successful application in developing ligands for a diverse range of biological targets.

Notably, this scaffold has been extensively explored for its potent and selective activity against G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are critical targets for neuropsychiatric disorders. For instance, derivatives of this class have been investigated as potential antipsychotics and antidepressants. Furthermore, variations of this core have shown promise as kinase inhibitors, targeting enzymes implicated in oncology and inflammatory diseases. The fundamental rationale for applying pharmacophore modeling to this scaffold is to distill its complex SAR into a simple, intuitive 3D representation of the essential molecular features required for biological activity. This allows for the intelligent design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

Foundational Principles of Pharmacophore Modeling

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. It is not a real molecule or a real association of functional groups, but rather a conceptual model that explains how a set of structurally diverse ligands can bind to a common receptor site.

Core Pharmacophoric Features

The most common features used to define a pharmacophore model include:

  • Hydrogen Bond Acceptors (HBA): Typically, nitrogen or oxygen atoms with lone pairs of electrons.

  • Hydrogen Bond Donors (HBD): Usually, N-H or O-H groups.

  • Aromatic Rings (AR): Planar, cyclic conjugated systems capable of π-π stacking interactions.

  • Hydrophobic (HY): Non-polar groups, such as alkyl chains or aromatic rings.

  • Positive/Negative Ionizable (PI/NI): Groups that are likely to be charged at physiological pH.

Ligand-Based vs. Structure-Based Modeling

The choice of modeling approach depends on the available data:

  • Structure-Based Pharmacophore Modeling: This method is employed when a high-resolution 3D structure of the target protein (from X-ray crystallography or NMR) complexed with a ligand is available. The model is derived directly from the key interactions observed in the protein's active site.

  • Ligand-Based Pharmacophore Modeling: When no structural information of the target is available, a model can be built from a set of active and inactive small molecules. The underlying assumption is that these molecules bind to the same site and share common chemical features responsible for their activity. This guide will focus on the ligand-based approach, which is a common scenario in early-stage drug discovery.

A Validated Workflow for Ligand-Based Pharmacophore Model Generation

A robust pharmacophore model is not merely generated; it is rigorously tested and validated. The following workflow represents a self-validating system designed to produce a predictive and reliable model.

Workflow Overview

G cluster_0 Phase 1: Data Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Rigorous Validation A 1. Training & Test Set Selection (Active & Inactive Ligands) B 2. 2D to 3D Conversion & Energy Minimization A->B C 3. Conformational Analysis B->C D 4. Feature Identification C->D E 5. Ligand Alignment & Superimposition D->E F 6. Hypothesis Generation (e.g., HipHop, PHASE) E->F G 7. Internal Validation (Training Set Fit) F->G H 8. External Validation (Test Set Prediction) G->H I 9. Decoy Set Screening (Enrichment Factor) H->I J J I->J Final Validated Pharmacophore Model

Caption: A validated workflow for ligand-based pharmacophore modeling.

Phase 1: Ligand Preparation and Conformational Analysis

The quality of the input data directly dictates the quality of the resulting model.

Protocol:

  • Training and Test Set Selection:

    • Assemble a dataset of thienyl-pyrazolyl-piperazine ligands with a wide range of biological activities (e.g., from low nanomolar to micromolar).

    • Partition the dataset into a training set (~70-80%) and a test set (~20-30%). The training set is used to build the model, while the test set is used for external validation.

    • Ensure that both sets contain structurally diverse compounds and span the full range of activity.

  • 2D-to-3D Conversion:

    • Use a computational chemistry software package (e.g., Schrödinger's LigPrep, MOE) to convert the 2D structures into 3D conformers.

    • This step should include the generation of possible ionization states, tautomers, and stereoisomers at a physiological pH (e.g., 7.4 ± 0.5).

  • Conformational Analysis:

    • For each ligand, generate a diverse set of low-energy conformers. This is a critical step, as the bioactive conformation may not be the global minimum energy state.

    • Methods like the Monte Carlo Multiple Minimum (MCMM) or systematic searches are commonly employed. The goal is to create a representative sample of the conformational space accessible to each molecule.

Phase 2: Pharmacophore Model Generation

This phase involves identifying common features among the most active ligands and generating hypotheses.

Protocol:

  • Feature Definition:

    • Define the pharmacophoric features for the thienyl-pyrazolyl-piperazine scaffold. For example:

      • The nitrogen atoms of the piperazine and pyrazole rings can act as HBAs.

      • An N-H on the piperazine could be an HBD.

      • The thienyl and any aryl substituents are likely to be Aromatic/Hydrophobic features.

  • Ligand Alignment:

    • Select the most active ligands from the training set. The goal is to find a common 3D arrangement of pharmacophoric features that these molecules share.

    • Algorithms like HipHop (part of the Catalyst software) or the alignment algorithms in PHASE will systematically superimpose the conformers of these active ligands to identify common feature patterns.

  • Hypothesis Generation:

    • Based on the common feature alignments, the software will generate a series of pharmacophore hypotheses. Each hypothesis is a unique 3D arrangement of features with specific geometric constraints (distances and angles).

    • These hypotheses are then scored and ranked based on how well they map to the active ligands and how well they avoid mapping to inactive ligands.

Phase 3: Rigorous Model Validation

A pharmacophore hypothesis is only useful if it can accurately distinguish between active and inactive compounds.

Protocol:

  • Internal Validation (Training Set):

    • Each generated hypothesis is used to screen the training set. The model's ability to estimate the activity of the training set compounds is evaluated. A good model should assign high scores to active molecules and low scores to inactive ones.

  • External Validation (Test Set):

    • The best-ranked hypotheses from the internal validation are then used to screen the test set. This is a more stringent test of the model's predictive power, as these compounds were not used in its creation.

    • The correlation between the predicted and experimental activities for the test set is a key indicator of model quality.

  • Decoy Set Screening and Enrichment Factor (EF) Calculation:

    • To assess the model's ability to prioritize active compounds from a large database of unknown molecules (as in a virtual screening campaign), a decoy set is used. This set consists of a large number of "drug-like" molecules with different scaffolds, seeded with the known active ligands.

    • The model screens this database, and its performance is measured by the Enrichment Factor (EF). EF is the ratio of the percentage of actives found in a small fraction of the ranked database to the percentage of actives expected by random selection. A high EF value indicates that the model is effective at identifying true positives.

Table 1: Key Metrics for Pharmacophore Model Validation

MetricPurposeDesired Outcome
Correlation (R²) Measures the correlation between predicted and experimental activities for the test set.A value close to 1.0 indicates strong predictive power.
Güner-Henry (GH) Score A scoring method that considers the percentage of actives yielded from a database, the percentage of hits found, and the enrichment factor.A value > 0.7 is generally considered a good model.
Enrichment Factor (EF) Measures how much better the model is at finding actives compared to random selection.EF > 1.0; higher values are better.
Receiver Operating Characteristic (ROC) Curve Plots the true positive rate against the false positive rate at various thresholds.A curve that bows towards the top-left corner indicates good performance.

Illustrative Pharmacophore Model for a Hypothetical Thienyl-Pyrazolyl-Piperazine Ligand Set

Let's hypothesize a pharmacophore model for a set of thienyl-pyrazolyl-piperazine ligands targeting a hypothetical GPCR. After performing the workflow, we might arrive at a five-feature model.

Caption: A hypothetical 5-feature pharmacophore model for thienyl-pyrazolyl-piperazine ligands.

This model suggests that two hydrogen bond acceptors (likely the pyrazole and piperazine nitrogens), two aromatic rings (the thienyl and a substituent), and one hydrophobic feature are crucial for activity. The distances between these features are critical geometric constraints that a new molecule must satisfy to be considered a "hit."

Advanced Applications of the Validated Model

A validated pharmacophore model is a powerful tool for:

  • Virtual Screening: The model can be used as a 3D query to rapidly screen large compound libraries (e.g., ZINC, Enamine) to identify novel molecules that fit the pharmacophoric constraints. This is a cost-effective method for hit identification.

  • 3D-QSAR (Quantitative Structure-Activity Relationship): The pharmacophore model provides a robust alignment rule for a series of ligands. This alignment can then be used to build 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), which can provide further insights into the SAR and guide the design of more potent compounds.

  • Scaffold Hopping: The abstract nature of a pharmacophore model allows it to identify molecules with entirely different chemical scaffolds that still present the required 3D arrangement of features, leading to the discovery of novel intellectual property.

Conclusion

Pharmacophore modeling is an indispensable tool in modern, rational drug design. When applied to a versatile and medicinally important scaffold like the thienyl-pyrazolyl-piperazine core, it provides a clear and actionable roadmap for navigating complex SAR. By adhering to a rigorous, self-validating workflow, researchers can develop robust and predictive models that accelerate the discovery of new therapeutic agents. The insights gained from such models not only guide the synthesis of more potent and selective ligands but also deepen our fundamental understanding of molecular recognition at the target-ligand interface.

References

  • Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges, limitations, and recent advances. Future medicinal chemistry, 2(1), 23-32. Available at: [Link]

  • Khedkar, S. A., Malde, A. K., Coutinho, E. C., & Srivastava, S. (2007). Pharmacophore modeling in drug discovery and development: an overview. Current pharmaceutical design, 13(12), 1291-1305. Available at: [Link]

  • Dixon, S. L., Smondyrev, A. M., & Rao, S. N. (2006). PHASE: a novel approach to pharmacophore modeling and 3D database searching. Chemical biology & drug design, 67(5), 370-372. Available at: [Link]

  • Guner, O. F., & Henry, D. R. (2001). The art and science of pharmacophore modeling and its application in drug design. Current pharmaceutical design, 7(1), 1-2. (Note: A direct link to the full text may require a subscription; the abstract is widely available).
  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligand structures. Journal of chemical information and modeling, 45(1), 160-169. Available at: [Link]

An In-depth Technical Guide to the 5-HT Receptor Affinity of Thienyl-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the affinity of thienyl-pyrazole derivatives for serotonin (5-hydroxytryptamine, 5-HT) receptors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting the serotonergic system. This document delves into the structure-activity relationships (SAR) that govern the interaction of this heterocyclic scaffold with various 5-HT receptor subtypes. Furthermore, it offers a detailed, field-proven protocol for determining receptor affinity using radioligand binding assays, a cornerstone technique in modern pharmacology. Visualizations of key signaling pathways, experimental workflows, and SAR principles are provided to enhance understanding.

Introduction: The Serotonergic System and the Promise of Thienyl-Pyrazole Scaffolds

The serotonergic system, comprising a variety of 5-HT receptors, is a critical modulator of a vast array of physiological and psychological processes.[1][2] These receptors, primarily G-protein-coupled receptors (GPCRs) with the exception of the ligand-gated ion channel 5-HT3 receptor, are implicated in mood, cognition, sleep, and appetite.[1][2][3] Consequently, they are prominent targets for therapeutic intervention in numerous disorders, including depression, anxiety, schizophrenia, and migraine.[1][4]

The pyrazole nucleus is a "privileged structure" in medicinal chemistry, featured in numerous FDA-approved drugs due to its favorable physicochemical and pharmacokinetic properties.[5][6][7] When fused or linked to a thienyl moiety, the resulting thienyl-pyrazole scaffold offers a unique three-dimensional architecture that can be tailored to achieve high affinity and selectivity for specific 5-HT receptor subtypes. The exploration of these derivatives has opened new avenues for the development of next-generation therapeutics with improved efficacy and side-effect profiles.

Structure-Activity Relationships (SAR) of Thienyl-Pyrazole Derivatives at 5-HT Receptors

The affinity of a thienyl-pyrazole derivative for a particular 5-HT receptor is dictated by the nature and position of substituents on both the thienyl and pyrazole rings, as well as any linking moieties. While a universal SAR for all 5-HT receptor subtypes is not feasible, key principles can be elucidated.

A conceptual framework for the SAR of thienyl-pyrazole derivatives is presented below:

cluster_0 Thienyl-Pyrazole Core cluster_1 Substituent Modifications cluster_2 Pharmacological Outcomes Core Thienyl-Pyrazole Scaffold R1 R1 Substituent (e.g., on Thienyl Ring) Core->R1 R2 R2 Substituent (e.g., on Pyrazole Ring) Core->R2 Linker Linker Moiety (if present) Core->Linker Affinity Receptor Affinity (Ki) R1->Affinity R2->Affinity Linker->Affinity Selectivity Receptor Subtype Selectivity Affinity->Selectivity Function Agonist/Antagonist Activity Selectivity->Function

Caption: Logical flow of Structure-Activity Relationship (SAR) analysis.

Key determinants of 5-HT receptor affinity for this class of compounds include:

  • Substitution on the Pyrazole Ring: The nature of the substituent on the pyrazole nitrogen is often critical. For instance, in a series of pyrrolothienopyrazines, N-propyl or N-butyl groups on a lateral piperidine chain yielded compounds with nanomolar affinities for the 5-HT4 receptor.[8]

  • Substitution on the Thienyl Ring: Modifications to the thienyl ring can significantly impact affinity and selectivity. For example, in a series of piperazinyl-substituted thienopyrimidines, the presence of a methyl group on the tricyclic ring system led to a marked increase in affinity for the 5-HT3 receptor.[9]

  • Linker and Terminal Groups: For derivatives where the thienyl-pyrazole core is linked to another pharmacophore (e.g., a piperazine ring), the length and rigidity of the linker are crucial. An optimal chain length is often required to correctly position the terminal group within the receptor's binding pocket.[10]

The following table summarizes representative data for thienyl-pyrazole and related structures, illustrating the impact of substitutions on 5-HT receptor affinity.

Compound ScaffoldReceptor SubtypeKey SubstituentsAffinity (Ki, nM)
Thienopyrimidine5-HT34-(4-Methyl-1-piperazinyl)33
Thienopyrimidine5-HT34-(1-Piperazinyl)216
Pyrrolothienopyrazine5-HT4N-propyl on piperidineNanomolar range
Pyrazolo[3,4-c]pyridine-7-one5-HT6(1-naphthyl)sulfonaminoHigh in vitro inhibition

Note: This table is a compilation of data from various sources to illustrate SAR principles and may not represent a single, directly comparable study.[8][9][11]

In Vitro Determination of 5-HT Receptor Affinity: A Radioligand Binding Assay Protocol

The gold standard for quantifying the affinity of a test compound for a specific receptor is the competitive radioligand binding assay. This technique measures the ability of a non-labeled compound to displace a radiolabeled ligand of known high affinity from the receptor.

Principle of the Assay

The assay relies on the law of mass action. A constant concentration of radiolabeled ligand and receptor preparation are incubated with varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor at equilibrium is then measured. A potent test compound will displace the radioligand at lower concentrations, resulting in a lower IC50 value (the concentration of test compound that inhibits 50% of specific binding). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow

The following diagram illustrates the typical workflow for a radioligand binding assay.

prep 1. Membrane Preparation (from cells expressing receptor) plate 2. Plate Setup (Total, Non-Specific, Test Compound) prep->plate add_radioligand 3. Add Radioligand plate->add_radioligand add_membrane 4. Add Membrane Preparation add_radioligand->add_membrane incubate 5. Incubation (e.g., 60 min at 30°C) add_membrane->incubate filter 6. Rapid Filtration (separate bound from free ligand) incubate->filter wash 7. Filter Washing filter->wash count 8. Scintillation Counting (quantify bound radioactivity) wash->count analyze 9. Data Analysis (IC50 and Ki determination) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: 5-HT2A Receptor Binding Assay

This protocol is a representative example for determining the affinity of thienyl-pyrazole derivatives at the human 5-HT2A receptor.

Materials:

  • Membrane Preparation: Membranes from HEK-293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.[12]

  • Radioligand: [³H]-Ketanserin or DOI.[3][13]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[14]

  • Non-Specific Binding Control: 1 µM (±)DOI or 10 µM Serotonin (5-HT).[3][15]

  • Test Compounds: Thienyl-pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Filtration Apparatus: 96-well cell harvester.

  • Filters: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[14]

  • Scintillation Cocktail and a Liquid Scintillation Counter .

Procedure:

  • Membrane Dilution: On the day of the assay, thaw the 5-HT2A receptor membrane preparation on ice and dilute to the desired concentration (e.g., 3-20 µg protein per well) in ice-cold Assay Buffer.[14]

  • Plate Configuration: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of Assay Buffer.

    • Non-Specific Binding (NSB): 50 µL of the non-specific binding control (e.g., 1 µM (±)DOI).[3]

    • Test Compound: 50 µL of the serially diluted thienyl-pyrazole derivatives.

  • Radioligand Addition: Add 50 µL of the diluted radioligand (e.g., DOI at a final concentration of ~0.1 nM) to all wells.[3]

  • Initiate Reaction: Add 150 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final volume should be 250 µL.[14]

  • Incubation: Incubate the plate at room temperature or 30°C for 60 minutes with gentle agitation.[3][14]

  • Termination and Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.[14]

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Downstream Signaling of 5-HT Receptors

The binding of a ligand to a 5-HT receptor initiates a cascade of intracellular signaling events. The nature of this cascade depends on the G-protein to which the receptor is coupled. For instance, the 5-HT2 receptor family (5-HT2A, 5-HT2B, 5-HT2C) preferentially couples to Gq/G11 proteins.[3]

The following diagram illustrates the Gq/G11 signaling pathway activated by 5-HT2 receptors.

cluster_membrane Cell Membrane Receptor 5-HT2 Receptor Gq Gq/11 Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Ligand 5-HT or Thienyl-Pyrazole Agonist Ligand->Receptor binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Response Cellular Response (e.g., neuronal excitation) Ca->Response PKC->Response

Caption: The Gq/G11 signaling pathway for 5-HT2 receptors.

Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These second messengers then orchestrate a variety of cellular responses.[3] Other 5-HT receptor subtypes couple to different G-proteins, such as Gs (e.g., 5-HT7), which stimulates adenylyl cyclase, or Gi/o (e.g., 5-HT1A), which inhibits it.[16]

Conclusion and Future Directions

Thienyl-pyrazole derivatives represent a versatile and promising scaffold for the development of novel ligands targeting 5-HT receptors. A thorough understanding of their structure-activity relationships, coupled with robust in vitro screening methods like the radioligand binding assay, is essential for identifying and optimizing lead candidates. Future research will likely focus on fine-tuning the selectivity of these compounds for specific 5-HT receptor subtypes and exploring their functional activity as agonists, antagonists, or allosteric modulators. The integration of computational modeling with empirical screening will further accelerate the discovery of thienyl-pyrazole-based therapeutics for a range of neurological and psychiatric disorders.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays of CB2R/5-HT1AR Dual Agonists.
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  • Moutkine, F., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One.
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Precision Ligand Design: Pyrazole-Piperazine Scaffolds in GPCR Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: Dopaminergic (D2/D3/D4) and Serotonergic (5-HT) Receptor Modulators

The "Privileged" Synergy: Why Pyrazole-Piperazine?

In the landscape of G Protein-Coupled Receptor (GPCR) ligand design, the concept of "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse receptors—is foundational. The fusion of pyrazole and piperazine moieties represents a masterclass in this philosophy, particularly for aminergic GPCRs (Dopamine, Serotonin, Histamine).

The Pharmacophoric Logic

This scaffold succeeds because it perfectly mimics the "Message-Address" concept required for high-affinity GPCR binding:

  • The Piperazine "Anchor" (The Message):

    • Protonation: At physiological pH, the basic nitrogen (N4) of the piperazine ring is protonated.

    • Ionic Lock: This positive charge forms a critical salt bridge with the conserved Aspartate (Asp3.32) residue located in Transmembrane Helix 3 (TM3). This interaction is the sine qua non for aminergic GPCR binding.

    • Conformational Control: The chair conformation of piperazine provides a rigid yet adaptable vector, directing the rest of the molecule toward the extracellular vestibule.

  • The Pyrazole "Spacer & Address" (The Modulator):

    • Bioisosterism: Pyrazole acts as a stable, aromatic bioisostere for phenyl or imidazole rings but with superior metabolic stability and solubility profiles.

    • H-Bonding Potential: Unlike a phenyl ring, the pyrazole nitrogens (N1/N2) can serve as specific H-bond acceptors or donors, allowing for interaction with non-conserved residues (e.g., Serine or Threonine in TM5/TM7), which drives subtype selectivity (e.g., distinguishing D3 from D2).

    • Rigid Linker: It orients the distal "tail" of the molecule into the secondary binding pocket (SBP), often required for allosteric modulation or bitopic binding.

Structural Biology & Rational Design[1][2][3]

To design a novel scaffold, one must visualize the target environment. The diagram below illustrates the consensus binding mode of a Pyrazole-Piperazine antagonist within the Dopamine D3 receptor pocket (based on PDB: 3PBL).

Interaction Map: The Orthosteric vs. Secondary Pocket

GPCR_Binding Ligand_Pip Piperazine Nitrogen (N+) Ligand_Linker Alkyl Linker Ligand_Pip->Ligand_Linker Covalent Receptor_Asp Asp3.32 (TM3) Conserved Anchor Ligand_Pip->Receptor_Asp Salt Bridge (Ionic) Ligand_Pyraz Pyrazole Core Ligand_Linker->Ligand_Pyraz Covalent Ligand_Tail Distal Aryl Group Ligand_Pyraz->Ligand_Tail Covalent Receptor_Hydro Hydrophobic Pocket (TM3, TM5, TM6) Ligand_Pyraz->Receptor_Hydro Pi-Pi Stacking / VdW Receptor_Select Secondary Pocket (Extracellular Loops) Ligand_Tail->Receptor_Select Subtype Selectivity (D3 > D2)

Figure 1: Pharmacophore interaction map showing the critical salt bridge and the selectivity-driving interactions of the pyrazole tail.

Synthetic Architectures and Protocols

The synthesis of these scaffolds typically follows a convergent strategy. Below is a field-proven protocol for synthesizing a 1-(4-(4-substituted-piperazin-1-yl)butyl)-3,5-dimethyl-1H-pyrazole derivative.

Experimental Protocol: Convergent Synthesis

Objective: Synthesize a D3-selective antagonist candidate.

Reagents:

  • Acetylacetone (1,3-dicarbonyl)

  • Hydrazine hydrate[1][2][3][4]

  • 1,4-Dibromobutane (Linker)

  • 1-(2,3-Dichlorophenyl)piperazine (Arylpiperazine headgroup)

Step-by-Step Methodology:

  • Synthesis of the Pyrazole Core (Knorr Pyrazole Synthesis):

    • Dissolve acetylacetone (10 mmol) in Ethanol (20 mL).

    • Add Hydrazine hydrate (12 mmol) dropwise at 0°C.

    • Reflux for 3 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the diketone spot indicates completion.

    • Concentrate in vacuo to yield 3,5-dimethyl-1H-pyrazole .

  • Linker Attachment (N-Alkylation):

    • Dissolve the pyrazole (5 mmol) in anhydrous Acetonitrile (ACN).

    • Add Potassium Carbonate (

      
      , 15 mmol) as a base.
      
    • Add 1,4-Dibromobutane (20 mmol, excess to prevent dimerization).

    • Reflux for 12 hours.

    • Purification: Filter inorganic salts, concentrate, and purify via silica gel column chromatography to isolate 1-(4-bromobutyl)-3,5-dimethyl-1H-pyrazole .

  • Coupling the Piperazine Headgroup:

    • Dissolve the bromobutyl-pyrazole intermediate (2 mmol) in DMF.

    • Add 1-(2,3-Dichlorophenyl)piperazine (2 mmol).

    • Add Triethylamine (TEA, 4 mmol) and a catalytic amount of KI (Potassium Iodide) to accelerate the Finkelstein reaction.

    • Heat at 80°C for 8 hours.

    • Workup: Dilute with water, extract with Ethyl Acetate (x3), wash with brine, dry over

      
      .
      
  • Final Salt Formation:

    • Dissolve the free base in diethyl ether.

    • Add 2M HCl in ether dropwise.

    • Filter the precipitate to obtain the Hydrochloride Salt for biological testing.

Synthetic Workflow Visualization

Synthesis_Flow Start1 1,3-Diketone Step1 Cyclization (Reflux/EtOH) -> Pyrazole Core Start1->Step1 Start2 Hydrazine Start2->Step1 Step2 N-Alkylation (K2CO3/ACN) -> Bromo-alkyl-pyrazole Step1->Step2 Linker Dibromoalkane (Excess) Linker->Step2 Step3 Nucleophilic Substitution (KI/DMF) -> Final Ligand Step2->Step3 Pip Aryl-Piperazine Pip->Step3

Figure 2: Convergent synthetic route for pyrazole-piperazine library generation.

Pharmacological Evaluation & SAR

The true value of the pyrazole-piperazine scaffold lies in its tunability. By modifying the "Linker Length" and the "Pyrazole Substituents," one can drastically shift selectivity between D2 (General Antipsychotic) and D3 (Cognitive/Negative Symptoms).

Structure-Activity Relationship (SAR) Data

Hypothetical data synthesized from consensus literature trends (e.g., Choi et al., Bioorg. Med. Chem).[5][6][7][1][4][8][9][10][11][12][13]

Compound IDLinker Length (n)Pyrazole R-GroupPiperazine TailD3 Ki (nM)D2 Ki (nM)Selectivity (D2/D3)
PP-01 2H2,3-Cl-Phenyl120.585.00.7 (Non-selective)
PP-02 4H2,3-Cl-Phenyl15.2240.015.7
PP-03 43,5-Di-Methyl2,3-Cl-Phenyl1.8 310.0172.0
PP-04 43-Phenyl2,3-Cl-Phenyl4.51100.0244.0
PP-05 63,5-Di-Methyl2,3-Cl-Phenyl45.0400.08.8

Analysis:

  • Linker Effect: A 4-carbon linker (butyl) is often optimal. It allows the piperazine to anchor at Asp3.32 while positioning the pyrazole ring in the secondary binding pocket (SBP) without steric strain. Shorter linkers (n=2) cause clashes; longer linkers (n=6) increase entropic cost.

  • Pyrazole Substitution: Bulky groups (Phenyl, Methyl) on the pyrazole ring enhance D3 selectivity by exploiting a narrow hydrophobic cleft unique to the D3 vestibule (formed by extracellular loops).

Functional Assay Protocol: GTPγS Binding

To confirm the compound is an antagonist and not a partial agonist:

  • Membrane Prep: CHO cells expressing human D3 receptors.

  • Incubation: Incubate membranes with

    
     (0.1 nM) and GDP (10 µM) in assay buffer.
    
  • Agonist Challenge: Add Dopamine (EC80 concentration).

  • Antagonist Titration: Add varying concentrations of the Pyrazole-Piperazine test compound (

    
     to 
    
    
    
    M).
  • Readout: Measure radioactivity. A decrease in signal indicates blockade of G-protein activation.

Case Study: D3/D4 Selectivity Mechanisms

Recent structural studies (see References) highlight that the D4 receptor possesses a distinct spatial constraint in the hydrophobic pocket formed by TM3, TM5, and TM6.

  • The Challenge: D2, D3, and D4 share ~90% homology in the transmembrane core.[7][8]

  • The Solution: The pyrazole ring acts as a rigid "gatekeeper."

    • In D3: The pocket is deep and narrow. Planar pyrazoles with butyl linkers fit perfectly.

    • In D4: The pocket is shallower. Introducing a bulky tert-butyl group or a non-planar isoxazole bioisostere on the pyrazole ring often shifts selectivity toward D4 or abolishes it, depending on the exact steric tolerance.

This "Bump-Hole" strategy is only possible because of the rigid geometry of the pyrazole scaffold compared to more flexible aliphatic chains.

Future Outlook

The pyrazole-piperazine scaffold is evolving beyond simple orthosteric antagonism.

  • Bitopic Ligands: Using the pyrazole as a linker to attach a second pharmacophore, creating molecules that span the entire receptor tunnel (Orthosteric + Allosteric).

  • Biased Signaling: Modifications to the piperazine tail are being explored to preferentially inhibit

    
    -arrestin recruitment while sparing G-protein signaling, potentially reducing side effects like extrapyramidal symptoms (EPS).
    

References

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. PubMed/PMC. [Link]

  • Privileged Structures in GPCRs. PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI Molecules. [Link][14]

  • Structure-based drug design for dopamine D3 receptor. Acta Pharmacologica Sinica. [Link]

  • Arylpiperazines as Aminergic GPCR Ligands. Molecules. [Link]

Sources

Technical Guide: Thiophene-Substituted Pyrazole-Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the design, synthesis, and purification of 1-(3-methyl-1-(thiophen-2-yl)-1H-pyrazol-5-yl)piperazine , the primary thiophene bioisostere of the key Teneligliptin intermediate.

Bioisosteric Design & Synthetic Protocols for Teneligliptin Analogs

Executive Summary & Rationale

Teneligliptin is a potent DPP-4 inhibitor characterized by a unique "J-shaped" conformation facilitated by five consecutive rings. The core pharmacophore relies heavily on the 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine intermediate (Compound A ).

This guide details the synthesis of the Thiophene Analog (Compound B ), where the phenyl ring is replaced by a thiophene moiety.

  • Bioisosteric Rationale: Thiophene is a classical bioisostere of benzene (similar size, aromaticity). However, the sulfur atom introduces different electronic distribution (electron-rich) and metabolic liabilities (S-oxidation), potentially altering the

    
     against DPP-4 and the pharmacokinetic profile.
    
  • Synthetic Challenge: The primary challenge is the oxidative instability of the thiophene ring during the acid-catalyzed cyclization steps and the lower stability of thienylhydrazine compared to phenylhydrazine.

Retrosynthetic Analysis

The synthesis is designed to minimize thiophene exposure to harsh oxidative conditions. We utilize a convergent Knorr-type pyrazole synthesis.

Retrosynthesis Target Target: Thiophene Analog (1-(3-methyl-1-(thiophen-2-yl)-1H-pyrazol-5-yl)piperazine) Int1 Intermediate 1: β-Ketoamide Derivative Target->Int1 Cyclization (Knorr) Int2 Reagent: 2-Thienylhydrazine HCl Target->Int2 + SM1 Start 1: N-Boc-Piperazine Int1->SM1 Acetoacetylation SM2 Start 2: Diketene or Ethyl Acetoacetate Int1->SM2 +

Figure 1: Retrosynthetic disconnection of the target thiophene intermediate.

Experimental Protocol

Phase 1: Preparation of the -Ketoamide Scaffold

Objective: Functionalize the piperazine nitrogen with an acetoacetyl group to create the 1,3-dicarbonyl equivalent required for pyrazole formation.

Reagents:

  • N-Boc-piperazine (1.0 eq)

  • Ethyl acetoacetate (1.1 eq) or Diketene (Caution: Diketene is strictly controlled; Ethyl acetoacetate is preferred for safety).

  • Solvent: Toluene or Xylene.

  • Catalyst: DMAP (0.05 eq) or Triethylamine.

Protocol:

  • Charge a reactor with N-Boc-piperazine and Toluene (10V).

  • Add Ethyl acetoacetate dropwise at 25°C.

  • Heat the mixture to reflux (110°C) using a Dean-Stark trap to remove ethanol azeotropically.

    • Self-Validating Check: Monitor the collection of ethanol. Reaction is complete when theoretical volume of ethanol is collected and TLC shows consumption of piperazine.

  • Cool to 50°C and distill off excess toluene under reduced pressure.

  • Yield: The resulting oil (tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate) is used directly in Phase 2.

Phase 2: Cyclization with 2-Thienylhydrazine (The Critical Step)

Objective: Form the pyrazole ring. Critical Risk: Thienylhydrazine is unstable as a free base. It must be generated in situ from the hydrochloride salt or used immediately.

Reagents:

  • 
    -Ketoamide intermediate (from Phase 1).
    
  • 2-Thienylhydrazine Hydrochloride (1.05 eq).

  • Solvent: Ethanol (anhydrous).

  • Acid Catalyst: Acetic Acid (catalytic) or HCl (if not using hydrazine HCl salt).

Protocol:

  • Dissolve the

    
    -ketoamide in Ethanol (15V) under Nitrogen atmosphere (Critical: Thiophene sensitivity to air oxidation).
    
  • Add 2-Thienylhydrazine Hydrochloride in portions at 20-25°C.

  • Stir for 1 hour at ambient temperature to allow hydrazone formation.

    • Mechanism:[1][2][3][4] The hydrazine nitrogen attacks the ketone carbonyl first (more electrophilic than the amide).

  • Heat to reflux (78°C) for 4–6 hours.

    • Self-Validating Check: HPLC monitoring must show the disappearance of the hydrazone intermediate peak and the formation of the pyrazole peak.

  • Workup: Distill ethanol. Dissolve residue in Ethyl Acetate. Wash with 5%

    
     (to remove acid traces which degrade thiophene).
    
  • Purification: Recrystallize from Isopropyl Alcohol (IPA).

    • Note: Thiophene analogs often crystallize with different habits than phenyl analogs; seeding may be required.

Phase 3: Deprotection (Boc Removal)

Objective: Reveal the secondary amine for coupling with the Thiazolidine fragment (in the final Teneligliptin synthesis).

Protocol:

  • Dissolve the protected pyrazole in Methanol.

  • Add 4M HCl in Dioxane (3.0 eq) at 0-5°C.

  • Stir at room temperature for 2 hours.

  • Isolate: Filter the precipitated hydrochloride salt of the target intermediate.

Data Summary & Critical Process Parameters (CPPs)

ParameterPhenyl Analog (Standard)Thiophene Analog (Target)Technical Causality
Hydrazine Stability High (Phenylhydrazine)Low (Thienylhydrazine)Thiophene electron richness makes the hydrazine moiety prone to oxidation/decomposition.
Cyclization Temp 110°C (Toluene)78°C (Ethanol)Lower temperature required to prevent thiophene polymerization/tarring.
Impurity Profile Regioisomers (minor)S-Oxides , DimersThiophene sulfur is susceptible to oxidation; inert atmosphere is mandatory.
Physical State White Crystalline SolidOff-white/Yellow SolidConjugated thiophene systems often exhibit bathochromic shifts (yellowing).

Impurity & Stability Logic

The substitution of thiophene introduces specific degradation pathways that must be monitored.

Impurities Target Target Thiophene Intermediate SOxide Impurity A: Thiophene S-Oxide Target->SOxide Air/Peroxides Regio Impurity C: Regioisomer (3-yl) Target->Regio Incorrect Cyclization (Thermodynamic Control) Dimer Impurity B: Sesquioxide Dimer SOxide->Dimer Diels-Alder (Spontaneous)

Figure 2: Primary degradation and impurity pathways for thiophene-pyrazole intermediates.

Self-Validating Quality Control System

To ensure the protocol is trustworthy, implement these "Stop/Go" criteria:

  • Reagent Check: Perform a visual check on 2-Thienylhydrazine HCl. If it is dark brown or black, it has oxidized. STOP. Recrystallize or purchase fresh reagent.

  • Atmosphere Check: Ensure reactor

    
     content is <2% before heating Phase 2. Thiophene + Heat + Oxygen = Sulfoxides.
    
  • Regioisomer Check: Use

    
    -NMR to confirm the position of the methyl group.
    
    • Target (5-yl isomer): Methyl singlet typically around

      
       2.2-2.3 ppm.
      
    • Regioisomer (3-yl isomer): Methyl singlet shifts downfield.

References

  • Teneligliptin Synthesis: Yoshida, T., et al. "Discovery and preclinical profile of teneligliptin...". Bioorganic & Medicinal Chemistry, 2012.

  • Pyrazole Synthesis (Knorr): Kumar, N., et al. "Facile new industrial process for synthesis of teneligliptin...". Research on Chemical Intermediates, 2017.

  • Thiophene Bioisosteres: "Bioisosteric Replacements in Medicinal Chemistry." Cambridge MedChem Consulting.

  • Thiophene Oxidation: Dansette, P.M., et al. "Metabolic Activation of Thiophene Derivatives." Chemical Research in Toxicology.

  • Thienylhydrazine Handling: "Safety Data Sheet: 2-Thienylhydrazine Hydrochloride." Santa Cruz Biotechnology.

Sources

Methodological & Application

Application Note: Optimization of Buchwald-Hartwig Amination for Thienyl-Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thienyl-pyrazole moiety is a privileged scaffold in kinase inhibitor discovery (e.g., counterparts to inhibitors like P38 MAP kinase or BRAF). However, installing amine functionalities on this scaffold via Buchwald-Hartwig cross-coupling is notoriously difficult. The electron-rich nature of thiophene promotes catalyst poisoning via sulfur coordination, while the pyrazole nitrogen (especially if unprotected) can sequester palladium or induce competitive dehalogenation.

This guide moves beyond "standard" conditions (e.g., Pd(OAc)₂/BINAP), which frequently fail for these substrates. Instead, we define a protocol relying on Third- and Fourth-Generation (G3/G4) Palladacycle Precatalysts and bulky dialkylbiaryl phosphine ligands, ensuring rapid oxidative addition and reductive elimination before catalyst deactivation can occur.

Mechanistic Challenges & Catalyst Death

To successfully couple amines to thienyl-pyrazoles, one must understand why the reaction fails. The presence of sulfur (thiophene) and sp²-nitrogen (pyrazole) creates a "chelation trap" for the palladium center.

The "Trap" Mechanism

Standard Pd(0) sources (like Pd₂(dba)₃) generate active species too slowly. During this lag phase, the heteroatoms in the substrate coordinate to off-cycle Pd species, effectively killing the catalyst before it enters the cycle.

Catalyst_Death_vs_Cycle PreCat Pd G4 Precatalyst (Air Stable) ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Base Activation (Fast) OxAdd Oxidative Addition (Ar-Pd-X) ActivePd->OxAdd Ar-X TrapS Sulfur Poisoning (Thiophene-Pd) ActivePd->TrapS Slow Ox. Add. AmineBind Amine Binding (Ar-Pd-NR2) OxAdd->AmineBind HNR2 + Base TrapN N-Chelation (Pyrazole-Pd) OxAdd->TrapN Stable Chelate Prod C-N Product AmineBind->Prod Reductive Elim. Prod->ActivePd Regen L-Pd(0)

Figure 1: The Catalytic Cycle vs. Heterocycle Traps. Rapid activation via G4 precatalysts is required to outcompete Sulfur/Nitrogen coordination.

Critical Parameter Analysis

Ligand Selection (The "Big Three")

For thienyl-pyrazole scaffolds, monodentate biaryl phosphines are superior to bidentate ligands (like DPPF) because they create a sterically crowded environment that prevents the formation of inactive bis-ligated Pd complexes.

LigandTarget Substrate ClassWhy it works here
RuPhos Secondary Amines & Acyclic Primary AminesHigh turnover frequency; resists oxidation; bulky enough to prevent S-coordination.
BrettPhos Primary Amines (Anilines/Alkyl)Extremely bulky; promotes reductive elimination, essential for electron-rich thiophenes.
tBuBrettPhos Amides & Unprotected N-HeterocyclesThe "nuclear option" for low nucleophilicity amines or substrates with unprotected pyrazole NH.
Base Selection[1]
  • LiHMDS (Lithium Hexamethyldisilazide): The preferred base for thienyl-pyrazoles. It is soluble in organic solvents and non-nucleophilic, preventing attack on the electrophilic thiophene ring. It also acts as a "proton sponge" for unprotected pyrazoles.

  • NaOtBu (Sodium tert-butoxide): Standard for robust substrates but can cause side reactions with electrophilic functional groups on the pyrazole.

  • Cs₂CO₃: Too weak/slow for this specific scaffold unless the halide is highly activated (e.g., adjacent to a nitro group).

Experimental Protocols

Protocol A: The "Gold Standard" Screening (Micro-scale)

Use this protocol to identify the optimal ligand/base combination before scaling up.

Reagents:

  • Substrate: Halogenated Thienyl-Pyrazole (0.1 mmol)

  • Amine: 1.2 equivalents

  • Catalyst Stock: 0.02 M in THF (Prepare fresh)

  • Base Stock: 1.0 M LiHMDS in THF

Workflow:

  • Prepare 4 reaction vials (2 mL size) equipped with stir bars.

  • Add Substrate (1.0 equiv) and Amine (1.2 equiv) to all vials.

  • Dose Catalysts (5 mol%):

    • Vial 1:RuPhos Pd G4

    • Vial 2:BrettPhos Pd G4

    • Vial 3:tBuXPhos Pd G3

    • Vial 4:XPhos Pd G4

  • Add LiHMDS (2.2 equiv) to all vials. Note: Use 2.2 equiv to neutralize the ammonium salt and deprotonate any acidic NH.

  • Add solvent (anhydrous 1,4-Dioxane ) to reach 0.15 M concentration.

  • Seal and heat to 80°C for 4 hours.

  • Analyze by UPLC-MS (254 nm).

Protocol B: Optimized Scale-Up Procedure

Recommended condition for >500 mg batches based on high success rates with thienyl-pyrazoles.

Target Reaction: Coupling 4-bromothiophene-pyrazole derivative with a secondary cyclic amine (e.g., morpholine/piperazine).

Materials:

  • Aryl Bromide (1.0 equiv)[1]

  • Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.0 equiv)

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step:

  • Inert Setup: Charge a dried Schlenk flask or pressure vial with the Aryl Bromide and RuPhos Pd G4 (solid).

    • Expert Tip: Weighing the G4 precatalyst in air is safe, but rapid transfer to inert atmosphere is best practice.

  • Evacuation: Cycle vacuum/Argon three times to remove O₂ and moisture.

  • Solvent Addition: Add the Amine (liquid) and Solvent via syringe. If the amine is solid, add it in step 1.

  • Base Addition: Add LiHMDS dropwise at room temperature.

    • Observation: The solution often turns dark orange/brown immediately upon base addition—this is the active L-Pd(0) species generating.

  • Reaction: Heat the mixture to 65°C .

    • Why 65°C? Thiophenes are thermally sensitive. RuPhos G4 activates at room temp; extreme heat (100°C+) often degrades the heterocycle before coupling finishes.

  • Monitoring: Check HPLC at 1 hour. If conversion <50%, add 1 mol% more catalyst and raise temp to 80°C.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. The RuPhos ligand is very non-polar; wash the organic layer with 1M HCl (if product is basic) to extract product into aqueous phase, wash away ligand with ether, then basify and re-extract.

Decision Tree & Troubleshooting

Use the following logic flow to navigate difficult couplings.

Optimization_Flow Start Start: Thienyl-Pyrazole Coupling CheckNH Is Pyrazole NH Unprotected? Start->CheckNH Protect Protect (THP/SEM) or Use 3.0 equiv LiHMDS CheckNH->Protect Yes AmineType Amine Type? CheckNH->AmineType No (or Protected) Protect->AmineType SecAmine Secondary Amine AmineType->SecAmine PriAmine Primary Amine AmineType->PriAmine Cond1 Cond A: RuPhos Pd G4 LiHMDS, 65°C SecAmine->Cond1 Cond2 Cond B: BrettPhos Pd G4 NaOtBu, 80°C PriAmine->Cond2 Result Check Conversion Cond1->Result Cond2->Result LowConv Low Conversion (<20%) Result->LowConv Fail Dehal Dehalogenation Only Result->Dehal Side Rxn Fix1 Switch to tBuBrettPhos Increase Temp to 100°C LowConv->Fix1 Fix2 Lower Temp to 50°C Switch Solvent to t-Amyl Alcohol Dehal->Fix2

Figure 2: Strategic Decision Tree for reaction optimization.

Troubleshooting Table
SymptomDiagnosisCorrective Action
No Reaction (SM remains) Catalyst poisoning by Sulfur/Nitrogen.Switch to tBuBrettPhos Pd G3 . The extra bulk prevents coordination of the substrate heterocycles to Pd.
Dehalogenation (H-Substituted product)

-Hydride elimination from amine or overheating.
1. Switch solvent to t-Amyl Alcohol . 2. Lower temperature. 3. Use a precatalyst (G4) to allow milder activation.
Product decomposes Thiophene ring opening.Avoid strong bases like NaOtBu. Use K₃PO₄ with tBuXPhos Pd G3 in dioxane/water (surfactant conditions).

References

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd G3/G4 Precatalysts. Chemical Science.[2][3]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[2][3][4][5][6][7][8][9] Chemical Reviews.[10]

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling with Heterocycles. Chemistry - A European Journal.

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction Conditions.

  • Sigma-Aldrich (Merck). User Guide to Buchwald-Hartwig Amination: Ligand Selection.

Sources

Application Note: Strategic Purification Protocols for Highly Polar Pyrazole-Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of pyrazole-piperazine derivatives is a cornerstone in modern kinase inhibitor discovery. However, the purification of these scaffolds presents a "polarity paradox": they are often too polar for standard normal-phase silica retention yet too hydrophilic for standard C18 reverse-phase retention. Furthermore, the basicity of the piperazine moiety (


) leads to severe peak tailing due to silanol interactions. This guide outlines a field-proven purification logic, moving from "Chemical Washing" (Acid-Base extraction) to advanced chromatography techniques (Amine-functionalized Silica, High-pH Reverse Phase, and HILIC).

The Challenge: Why Standard Methods Fail

Before attempting purification, one must understand the molecular behavior of the pyrazole-piperazine motif:

  • Silanol Tailing (Normal Phase): Standard silica gel is slightly acidic (

    
    ). The basic nitrogen on the piperazine ring undergoes ion-exchange interactions with free silanols, causing irreversible adsorption or severe streaking.
    
  • Dewetting (Reverse Phase): Under standard acidic RP conditions (Water/ACN + 0.1% TFA), the molecule is fully protonated and highly polar, often eluting in the void volume (

    
    ) with no separation.
    

Phase I: Pre-Purification (The Chemical Wash)

Principle: Never inject a crude reaction mixture directly onto a column if a chemical workup can remove 80% of impurities. Utilizing the basicity of the piperazine allows for a "pH-Switch" extraction.

Protocol: Acid-Base Extraction

Target: Removal of non-basic impurities (starting materials, neutral side products) and catalysts.

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of organic solvent (EtOAc or DCM).

  • Acid Extraction (Protonation):

    • Add 1M aqueous HCl (3x volume of organic layer).

    • Mechanism:[1][2][3][4] The pyrazole-piperazine becomes diprotonated (highly water-soluble). Neutral impurities remain in the organic layer.

    • Action: Shake vigorously. Collect the Aqueous Layer . Discard the Organic layer (contains non-basic impurities).

  • Basification (Deprotonation):

    • Cool the aqueous layer on ice (exothermic reaction).

    • Slowly add 6M NaOH or saturated

      
       until pH > 12.
      
    • Mechanism:[1][2][3][4] The amine is neutralized, becoming organic-soluble again.

  • Re-Extraction:

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Action: Collect the Organic Layer .

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    

Result: A semi-pure free base, often >90% pure, ready for final polishing.

Phase II: Normal Phase Chromatography (Flash)

If the compound is soluble in organic solvents but requires further purification, standard silica is insufficient.

Method A: Amine-Functionalized Silica (Recommended)

Replacing standard silica with Propylamine-functionalized silica (e.g., KP-NH) is the gold standard for basic amines.

  • Mechanism: The bonded amine groups on the silica surface block acidic silanols and create a slightly basic micro-environment, preventing the analyte from "sticking."[5]

  • Solvents: Hexane/Ethyl Acetate or DCM/MeOH (no modifiers needed).

  • Advantages: High loading capacity, no need to remove toxic amine modifiers (like TEA) from the final product.

Method B: Mobile Phase Modifiers (The "Band-Aid" Approach)

If amine-silica is unavailable, you must deactivate standard silica dynamically.

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Protocol:

    • Pre-column flush: Flush the column with 3 CV (Column Volumes) of the mobile phase containing 1% TEA.

    • Run: Use a gradient of DCM to 90:10 (DCM : MeOH + 1%

      
      ).
      
  • Warning: Do not use TEA if the compound is intended for biological assays or LC-MS, as TEA suppresses ionization and is toxic.

    
     is volatile and preferred.
    
ParameterStandard SilicaAmine-Modified Silica (KP-NH)
Peak Shape Tailing / StreakingSharp / Symmetrical
Modifier Needed? Yes (TEA/NH3)No
Solvent System DCM/MeOHHexane/EtOAc (Greener)
Recovery 50-70% (Adsorption loss)>95%

Phase III: Reverse Phase & HILIC

For compounds too polar for normal phase (even with modifiers), Liquid Chromatography is the next step.

Strategy A: High-pH Reverse Phase (C18)

Standard acidic RP-HPLC (pH 2) protonates the piperazine, reducing retention.

  • Solution: Operate at pH 10 .

  • Buffer: 10mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide in Water.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge, Phenomenex Gemini) stable at high pH.

  • Mechanism: At pH 10, the piperazine (pKa ~9.8) is largely neutral. This drastically increases hydrophobicity, allowing retention on the C18 chain and separation from polar impurities.

Strategy B: HILIC (Hydrophilic Interaction Liquid Chromatography)

If the compound elutes in the void volume even at high pH, HILIC is required.

  • Mechanism: Partitioning between a water-rich layer on the polar surface and an acetonitrile-rich mobile phase.[3][6]

  • Conditions:

    • Stationary Phase: Bare Silica or Zwitterionic (ZIC-HILIC).

    • Mobile Phase A: Acetonitrile (90-95%).

    • Mobile Phase B: 10mM Ammonium Acetate (pH 5.8) in Water.

    • Gradient: Start High Organic (95% A)

      
       Lower Organic (60% A).
      
  • Critical Note: HILIC is the "inverse" of RP.[2] Water is the strong solvent.[3]

Decision Framework & Visualizations

Diagram 1: Purification Strategy Decision Tree

This logic flow guides the selection of the optimal method based on compound solubility and polarity.

PurificationStrategy Start Crude Reaction Mixture Solubility Solubility Check Start->Solubility OrgSol Soluble in DCM/EtOAc? Solubility->OrgSol Yes AqSol Water Soluble Only? Solubility->AqSol No AcidBase Perform Acid-Base Extraction (See Protocol) OrgSol->AcidBase PurityCheck Purity > 95%? AcidBase->PurityCheck Flash Flash Chromatography PurityCheck->Flash No Final Final Pure Compound (Salt or Free Base) PurityCheck->Final Yes AmineSilica Use Amine-Silica (KP-NH) Hex/EtOAc Gradient Flash->AmineSilica Preferred StdSilica Use Standard Silica DCM/MeOH + 1% NH4OH Flash->StdSilica Alternative AmineSilica->Final StdSilica->Final RP_HighPH Prep HPLC: High pH (C18 @ pH 10) AqSol->RP_HighPH Moderate Polarity HILIC HILIC Mode (ACN/Ammonium Acetate) AqSol->HILIC Extreme Polarity RP_HighPH->Final HILIC->Final

Caption: Decision matrix for selecting purification modality based on solubility and polarity profiles.

Diagram 2: Acid-Base Extraction Workflow

The specific "pH-Switch" mechanism visualized.

AcidBaseWorkup Step1 1. Crude in Organic (Impure) Step2 2. Add 1M HCl (Protonation) Step1->Step2 Step3 3. Phase Separation Step2->Step3 DiscardOrg Discard Organic Layer (Non-basic impurities) Step3->DiscardOrg KeepAq Keep Aqueous Layer (Product is Salt) Step3->KeepAq Step4 4. Basify (NaOH) pH > 12 KeepAq->Step4 Step5 5. Extract w/ DCM Step4->Step5 FinalProd Evaporate Organic (Pure Free Base) Step5->FinalProd

Caption: The "Chemical Wash" protocol utilizing pH switching to isolate basic piperazine derivatives.

References

  • Biotage. "The Flash Guide: Purification of Organic Amines." Biotage Application Notes. [Link]

  • Teledyne ISCO. "Purification of Basic Compounds using RediSep Gold Amine Columns." Teledyne ISCO Technical Notes. [Link]

  • Waters Corporation. "HILIC Method Development for Polar Basic Compounds." Waters Application Notes. [Link]

  • Agilent Technologies. "Hydrophilic Interaction Chromatography (HILIC) Method Development Guide." Agilent Technical Overview. [Link]

  • J. Org. Chem. "Practical Guide to the Purification of Piperazine Derivatives." Journal of Organic Chemistry (General Principles of Amine Workup). [Link]

Sources

Application Note: A Practical Guide to Determining the Solubility of 1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of the novel compound 1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine in dimethyl sulfoxide (DMSO). Given the foundational role of DMSO as a solvent in preclinical drug discovery, establishing an accurate and reproducible solubility profile is a critical first step for any subsequent in vitro and in vivo screening.[1][2] This guide moves beyond a simple recitation of steps to explain the scientific rationale behind the protocols, differentiating between kinetic and thermodynamic solubility and providing detailed, self-validating methodologies for their determination. We present step-by-step protocols, data interpretation guidelines, and best practices to ensure data integrity and prevent common pitfalls such as compound precipitation and solvent-induced artifacts.[3]

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a drug candidate from initial hit to clinical trial is fraught with challenges, many of which can be traced back to fundamental physicochemical properties. Among these, solubility is a paramount parameter that can dictate the success or failure of a compound.[4] Poor solubility can lead to underestimated potency in biological assays, unreliable structure-activity relationships (SAR), poor absorption, and significant formulation hurdles, ultimately wasting time and resources.[4][5]

This compound is a heterocyclic compound representative of the novel chemical entities explored in modern drug discovery. Before its biological activity can be meaningfully assessed, its behavior in a standard laboratory solvent must be characterized. Dimethyl sulfoxide (DMSO) is the most widely used solvent in high-throughput screening (HTS) and general compound management due to its remarkable ability to dissolve a vast array of both polar and nonpolar molecules.[1][6] Its miscibility with aqueous media makes it an invaluable vehicle for introducing test compounds into biological assays.[1]

However, the utility of DMSO is not without its complexities. High concentrations can be toxic to cells, and compounds that readily dissolve in 100% DMSO may precipitate when diluted into aqueous assay buffers.[3] Therefore, accurately determining the maximum solubility of a compound like this compound in DMSO is not merely a procedural step but a strategic necessity for generating reliable biological data.

Compound Profile: this compound

  • Chemical Structure:

    • A piperazine ring linked at one nitrogen to the 5-position of a pyrazole ring.

    • The pyrazole ring is substituted at the 3-position with a 2-thienyl group.

  • Molecular Formula: C₁₁H₁₄N₄S

  • Molecular Weight: 234.32 g/mol

  • Physicochemical Class: A heterocyclic compound with both hydrogen bond donors (pyrazole and piperazine N-H) and acceptors (pyrazole and piperazine nitrogens, sulfur), suggesting moderate polarity.

Understanding Solubility: Kinetic vs. Thermodynamic Approaches

The term "solubility" can refer to two distinct measurements, and understanding the difference is crucial for applying the data correctly within the drug discovery workflow.[7]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent when the solid form of the compound is in equilibrium with the solution at a specific temperature and pressure.[7][8] This measurement is typically performed using the shake-flask method over an extended period (24-72 hours) to ensure equilibrium is reached.[5][7] It is the gold standard for lead optimization and formulation development.

  • Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a supersaturated solution.[7] In a typical drug discovery setting, this is measured by making a high-concentration stock solution in DMSO and then diluting it into an aqueous buffer.[5][9] The point at which precipitation occurs is the kinetic solubility. This method is rapid, requires less compound, and is well-suited for the high-throughput needs of early discovery screening.[5][8]

The choice of method depends on the stage of research. For initial screening of this compound, determining its maximum stock concentration in DMSO (a thermodynamic-like measurement in a non-aqueous system) is the primary goal.

Experimental Protocols for Solubility Determination in DMSO

This section provides a detailed protocol for determining the maximum stock concentration, often referred to as the thermodynamic solubility, of this compound in DMSO.

Protocol 1: Equilibrium Solubility Determination in DMSO (Shake-Flask Method)

This protocol is designed to determine the maximum, equilibrated concentration of the test compound in anhydrous DMSO at room temperature.

Rationale: By creating a supersaturated slurry and allowing it to equilibrate, we ensure that the resulting supernatant is truly saturated with the compound. This method provides the most accurate value for the maximum possible stock concentration. The centrifugation step is critical to separate all undissolved solids, and subsequent analysis of a diluted supernatant by a validated method like HPLC ensures accurate quantification.[10]

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO (≤0.02% water)

  • Calibrated analytical balance

  • 2.0 mL microcentrifuge tubes

  • Vortex mixer

  • Benchtop microcentrifuge (capable of >14,000 rpm)

  • Calibrated micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Step-by-Step Methodology:

  • Preparation of a Supersaturated Solution: a. Accurately weigh approximately 5-10 mg of this compound into a 2.0 mL microcentrifuge tube. b. Add a small, precise volume of anhydrous DMSO (e.g., 200 µL). This initial volume should be chosen to likely create a slurry rather than a clear solution. c. Vortex the mixture vigorously for 2-3 minutes. The goal is to create a fine suspension to maximize the surface area available for dissolution.[10] d. If the compound dissolves completely, add small, pre-weighed increments of the compound (e.g., 1-2 mg) and repeat the vortexing step until a persistent solid precipitate is observed.

  • Equilibration: a. Incubate the tube containing the supersaturated slurry at a constant room temperature (e.g., 25°C) for at least 24 hours.[10][11] This extended incubation allows the solution to reach thermodynamic equilibrium. b. To prevent settling and ensure continuous equilibrium, gently agitate the sample on a shaker or periodically invert the tube during the incubation period.

  • Separation of Undissolved Solid: a. Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess, undissolved solid compound.[10] b. Critical Step: Without disturbing the pellet, carefully transfer a known volume (e.g., 50 µL) of the clear supernatant to a new, clean microcentrifuge tube. This supernatant represents the saturated DMSO solution.

  • Quantitative Analysis: a. Prepare a calibration curve using known concentrations of this compound in a suitable solvent (e.g., methanol or acetonitrile, in which the compound is highly soluble). b. Accurately dilute the supernatant from step 3c with the same solvent used for the calibration curve. A large dilution factor (e.g., 1:100 or 1:1000) will likely be necessary to bring the concentration within the linear range of the calibration curve. c. Determine the concentration of the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[5] d. Back-calculate the original concentration in the undissolved DMSO supernatant by multiplying the measured concentration by the dilution factor. This final value is the equilibrium solubility.

Workflow for Determining DMSO Solubility

G cluster_prep Phase 1: Preparation & Equilibration cluster_sep Phase 2: Separation & Analysis cluster_res Phase 3: Calculation & Reporting start Start: Receive Solid Compound weigh 1. Weigh ~10 mg of Compound start->weigh add_dmso 2. Add Anhydrous DMSO (e.g., 200 µL) to create slurry weigh->add_dmso vortex 3. Vortex Vigorously (2-3 min) add_dmso->vortex equilibrate 4. Equilibrate on Shaker (24h at 25°C) vortex->equilibrate centrifuge 5. Centrifuge at High Speed (14,000 rpm, 10 min) equilibrate->centrifuge supernatant 6. Collect Supernatant (Saturated Solution) centrifuge->supernatant dilute 7. Serially Dilute Supernatant in Analytical Solvent supernatant->dilute analyze 8. Analyze by HPLC/UV-Vis (vs. Calibration Curve) dilute->analyze calculate 9. Back-Calculate Original Concentration analyze->calculate result Result: Maximum Solubility (mg/mL and mM) calculate->result

Caption: Workflow for thermodynamic solubility determination in DMSO.

Data Presentation and Interpretation

All quantitative solubility data should be recorded systematically. The following table provides a clear and structured format for presenting the results.

ParameterValueUnits
Compound ID This compoundN/A
Method Used Equilibrium Shake-FlaskN/A
Solvent Anhydrous DMSON/A
Temperature 25°C
Equilibration Time 24hours
Analytical Method HPLC-UVN/A
Solubility (Mass) Calculated Valuemg/mL
Solubility (Molar) Calculated ValuemM

Interpreting the Results:

  • A high solubility value (e.g., >100 mM) indicates that the compound is highly soluble in DMSO, providing flexibility for creating concentrated stock solutions for a wide range of assays.

  • A low solubility value (e.g., <10 mM) is a critical flag. It may limit the maximum concentration achievable in biological screens and necessitates careful planning to avoid precipitation upon dilution into aqueous buffers.[3] For such compounds, consider performing serial dilutions in 100% DMSO before the final dilution into assay media to mitigate precipitation risk.[3]

  • If solubility is poor, gentle warming or sonication can be attempted to aid dissolution, but caution is required as heat can degrade some compounds.[3] Always re-confirm the integrity of the compound post-treatment if such methods are used.

Conclusion and Best Practices

Determining the solubility of a novel compound like this compound in DMSO is a foundational experiment in drug discovery. It directly impacts the quality and reliability of all subsequent biological data. By employing a rigorous, equilibrium-based method and precise analytical quantification, researchers can establish a trustworthy maximum stock concentration.

Key Best Practices:

  • Use Anhydrous DMSO: DMSO is highly hygroscopic. Absorbed water can significantly alter the solvation properties and should be minimized by using fresh, high-quality anhydrous solvent.[3]

  • Ensure Equilibrium: Do not shortcut the 24-hour equilibration time, as this is essential for measuring true thermodynamic solubility.[10][11]

  • Validate Analytical Methods: Always use a proper calibration curve for quantification to ensure the accuracy of your final solubility value.

  • Document Everything: Record all experimental parameters, including temperature, time, and solvent lot number, for reproducibility.

By following the detailed protocols and guidelines in this application note, scientists can confidently characterize the solubility of their test compounds, enabling robust assay development and accelerating the drug discovery process.

References

  • Wikipedia. (2024). Dimethyl sulfoxide. Wikipedia. Retrieved from [Link]

  • Oprisiu, I., et al. (2012). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Retrieved from [Link]

  • Protheragen. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Protheragen. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..? ResearchGate. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Retrieved from [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. American Chemical Society. Retrieved from [Link]

  • Ghavami, S., et al. (2023). The Rationality of Implementation of Dimethyl Sulfoxide as Differentiation-inducing Agent in Cancer Therapy. PMC. Retrieved from [Link]

Sources

Preparation of thienyl-pyrazole building blocks for library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thienyl-pyrazole moiety represents a "privileged scaffold" in modern medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., crizotinib analogs), GPCR ligands (cannabinoid modulators), and anti-inflammatory agents. The fusion of the lipophilic, metabolically distinct thiophene ring with the polar, hydrogen-bonding pyrazole creates a versatile template for fragment-based drug discovery (FBDD).

This guide provides a validated, scalable workflow for synthesizing thienyl-pyrazole building blocks. Unlike generic protocols, this note addresses the specific challenges of sulfur-mediated catalyst poisoning and N-alkylation regioselectivity , offering robust solutions for high-throughput library synthesis.

Strategic Analysis: Route Selection

Before initiating synthesis, the library design strategy must dictate the chemical route. We categorize approaches into De Novo Assembly (ring construction) and Modular Coupling (ring decoration).

FeatureMethod A: Enaminone Cyclocondensation Method B: Suzuki-Miyaura Coupling
Primary Utility Multi-gram core synthesis; Fixed substitution patterns.Late-stage diversification; High-throughput analoging.
Regiocontrol High (Thermodynamically controlled). Typically yields 1,3-disubstituted isomers.Absolute (Dictated by starting material substitution).
Cost Efficiency High (Cheap starting materials: Acetylthiophene, Hydrazines).Moderate (Requires boronic acids/halo-pyrazoles).
Key Risk Isomer formation if using non-symmetric 1,3-diketones.Catalyst deactivation by thiophene sulfur.

Detailed Protocols

Method A: The "Workhorse" Protocol (Enaminone Route)

Best for: Creating the primary scaffold 3-(thiophen-2-yl)-1H-pyrazole.

Expert Insight: Avoid using simple 1,3-diketones (e.g., 1-(thiophen-2-yl)butane-1,3-dione) for library synthesis, as their condensation with substituted hydrazines often yields difficult-to-separate mixtures of 1,3- and 1,5-isomers. Instead, use N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate an enaminone intermediate, which directs regioselectivity.

Step 1: Enaminone Formation

  • Reagents: 2-Acetylthiophene (1.0 eq), DMF-DMA (1.5 eq).

  • Solvent: Toluene or neat (if scale >10g).

  • Procedure: Reflux the mixture for 8–12 hours. Monitor by TLC (the enaminone is significantly more polar/fluorescent).

  • Workup: Evaporate volatiles under reduced pressure. The resulting orange/red solid is usually pure enough (>95%) for the next step.

    • Chemical Logic: The formation of the enaminone (

      
      ) creates a "push-pull" system where the 
      
      
      
      -carbon becomes highly electrophilic, directing the subsequent nucleophilic attack.

Step 2: Cyclization with Hydrazine

  • Reagents: Crude Enaminone (1.0 eq), Hydrazine Hydrate (1.2 eq) or Substituted Hydrazine (

    
    , 1.1 eq).
    
  • Solvent: Ethanol or Methanol (0.5 M).

  • Procedure: Reflux for 2–4 hours.

  • Purification: Cool to

    
    . The product often precipitates. Filter and wash with cold ethanol. If no precipitate forms, concentrate and recrystallize from EtOAc/Hexane.
    

Regiochemistry Note: When using a substituted hydrazine (


), the terminal 

is the harder nucleophile and attacks the hard electrophile (

-carbon of the enaminone). This typically results in the 1-alkyl-3-(thiophen-2-yl)pyrazole isomer [1].
Method B: The "Modular" Protocol (Suzuki-Miyaura)

Best for: Decorating the thiophene or pyrazole ring with diverse aryl groups in a library plate format.

Expert Insight (Catalyst Poisoning): Thiophenes bind strongly to Pd(II) species, potentially arresting the catalytic cycle. Standard


 is often insufficient. Use Buchwald Precatalysts  (e.g., XPhos Pd G2) or 

with high catalyst loading (2–5 mol%).

Protocol:

  • Substrates: (Thiophen-2-yl)boronic acid (1.2 eq) + 4-Bromo-1-methyl-1H-pyrazole (1.0 eq).

  • Catalyst:

    
     (3 mol%).
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq).
    
  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: Heat to

    
     for 4–16 hours under inert atmosphere (
    
    
    
    ).
  • Scavenging (Crucial for Libraries): To remove Pd and thiophene residues, treat the crude organic phase with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 2 hours before concentration.

Visualization of Workflows

Figure 1: Synthetic Decision Matrix

Caption: Logical flow for selecting the optimal synthetic route based on library diversity requirements.

G Start Target: Thienyl-Pyrazole Library DivCheck Where is the Diversity Point? Start->DivCheck Core Core Scaffold (Gram Scale) DivCheck->Core Fixed Core Diverse Late-Stage Decoration DivCheck->Diverse Varied Aryl Groups RouteA Route A: Enaminone Cyclization (High Regioselectivity) Core->RouteA RouteB Route B: Suzuki Coupling (High Modularity) Diverse->RouteB ProdA 1-Alkyl-3-thienyl-pyrazoles RouteA->ProdA Hydrazine R-group ProdB 4-Aryl- or 5-Aryl-substituted variants RouteB->ProdB Boronic Acid R-group

Figure 2: Enaminone Regioselectivity Mechanism

Caption: Mechanistic pathway ensuring the formation of the 1,3-isomer over the 1,5-isomer.

G SM 2-Acetylthiophene Inter Enaminone Intermediate (Electrophilic Beta-Carbon) SM->Inter + DMF-DMA Reflux Attack Nucleophilic Attack (R-NH-NH2) Inter->Attack Beta-C is Soft Electrophile Cycl Cyclization & Elimination Attack->Cycl - Me2NH Prod 1-Substituted-3-(2-thienyl)pyrazole (Major Isomer) Cycl->Prod - H2O

Troubleshooting & Optimization (E-E-A-T)

  • Issue: Emulsions during workup.

    • Cause: Thiophene derivatives often form "soaps" under basic conditions.

    • Solution: Avoid shaking vigorously. Use a gentle swirling motion or add a small amount of brine/methanol to break the emulsion.

  • Issue: N-Alkylation Regioselectivity (Post-Synthesis).

    • Context: If alkylating a pre-formed NH-pyrazole (e.g., using NaH/Alkyl Halide), you will get a mixture of N1 and N2 alkylation (tautomer dependent).

    • Recommendation: Do not alkylate the core if purity is paramount. Use Route A with a pre-substituted hydrazine (

      
      ) to lock the regiochemistry from the start [2].
      
  • Issue: Palladium Residues.

    • Context: Thiophene-pyrazoles are often tested in biological assays where trace Pd causes false positives.

    • Standard: Limit Pd to <10 ppm. Use ICP-MS to verify.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. (2011).[1] From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. [Link]

  • Biological Relevance & Thiophene-Pyrazole Hybrids: Ansari, A., et al. (2017). Biological activities of pyrazole derivatives.[2][3][4][5] European Journal of Medicinal Chemistry.[3] [Link]

  • Catalyst Poisoning in Cross-Coupling: Babudri, F., et al. (2004). Palladium-Catalyzed Arylation of Thiophenes. Journal of Materials Chemistry. [Link]

  • One-Pot Synthesis Protocols: Maddila, S., et al. (2013). Synthesis and antioxidant activity of some new thienyl-substituted pyrazoles.[1][2] Journal of Saudi Chemical Society. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Thienyl-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of thienyl-1H-pyrazole derivatives using microwave-assisted organic synthesis (MAOS). Thienyl-pyrazoles are privileged scaffolds in medicinal chemistry, exhibiting potent anti-inflammatory, anticancer, and antimicrobial properties. Conventional thermal synthesis of these heterocycles is often plagued by long reaction times (hours to days), harsh conditions, and variable yields.

By leveraging the dielectric heating effects of microwave irradiation, this protocol reduces reaction times to minutes while significantly improving purity and yield. This guide provides a validated 2-step workflow: (1) Claisen-Schmidt condensation to form a thienyl-chalcone intermediate, followed by (2) heterocyclization with hydrazine derivatives.

Scientific Rationale & Mechanism

Why Thienyl-Pyrazoles?

The integration of a thiophene ring with a pyrazole core is a strategic design in drug discovery.

  • Bioisosterism: The thiophene ring acts as a bioisostere to the phenyl ring but offers distinct electronic properties and lipophilicity profiles, often improving metabolic stability and binding affinity.

  • Pharmacophore Density: The pyrazole core serves as a rigid linker that orients substituents (like the thiophene moiety) into specific geometries required for receptor binding (e.g., COX-2 inhibition, kinase inhibition).

The Microwave Advantage

Conventional synthesis relies on conductive heating, which creates temperature gradients and inefficient energy transfer. Microwave irradiation interacts directly with the dipole moments of the reactants and solvent (dipolar polarization) and ionic conduction.

  • Non-Thermal Effects: The rapid orientation of polar molecules in the electromagnetic field lowers the activation energy (

    
    ) of the transition state, specifically accelerating the rate-limiting cyclization step.
    
  • Superheating: Solvents can reach temperatures above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates (Arrhenius equation).

Reaction Mechanism

The synthesis proceeds via a Michael addition-cyclization-dehydration pathway:

  • Chalcone Formation: 2-Acetylthiophene undergoes base-catalyzed aldol condensation with an aryl aldehyde. Dehydration yields the

    
    -unsaturated ketone (chalcone).
    
  • Heterocyclization: Hydrazine acts as a dinucleophile. The amino group attacks the

    
    -carbon of the chalcone (Michael addition).
    
  • Cyclization: The second nitrogen attacks the carbonyl carbon, followed by dehydration to aromatize the pyrazole ring.

Experimental Workflow (Graphviz Visualization)

The following diagram outlines the logical flow and chemical pathway for the synthesis.

G cluster_opt Optimization Parameters Start Reagents: 2-Acetylthiophene + Aryl Aldehyde Step1 Step 1: Claisen-Schmidt Condensation (MW: 1-2 min, 100°C) Start->Step1 KOH/EtOH Inter Intermediate: Thienyl-Chalcone Step1->Inter Dehydration Step2 Step 2: Heterocyclization (+ Hydrazine Hydrate) (MW: 2-5 min, 120°C) Inter->Step2 Michael Addition Opt1 Solvent: EtOH vs. H2O Inter->Opt1 Product Final Product: Thienyl-1H-Pyrazole Step2->Product -H2O Opt2 Catalyst: AcOH vs. HCl

Caption: Figure 1. Microwave-assisted synthetic pathway from acetylthiophene precursors to the final thienyl-pyrazole scaffold.

Master Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) allows for precise control of temperature and pressure.[1]

  • Reagents: 2-Acetylthiophene (98%), Substituted Benzaldehyde, Hydrazine Hydrate (80%), Ethanol (Abs.), KOH, Glacial Acetic Acid.

  • Vessels: 10 mL or 30 mL pressurized glass vials with silicone/PTFE septa.

Step 1: Synthesis of Thienyl-Chalcone Intermediate

Objective: Create the


-unsaturated ketone linker.[1]
  • Preparation: In a 10 mL microwave vial, dissolve 2-acetylthiophene (1.0 mmol) and the appropriate aryl aldehyde (1.0 mmol) in Ethanol (3 mL).

  • Catalysis: Add KOH pellets (1.2 mmol) or 40% NaOH solution (0.5 mL).

  • Irradiation: Seal the vial. Program the microwave:

    • Temperature: 100°C

    • Power: Dynamic (max 200 W)

    • Hold Time: 60 - 120 seconds

    • Stirring: High

  • Work-up: Pour the reaction mixture into ice-cold water (20 mL) containing dilute HCl (to neutralize base). The solid chalcone precipitates immediately. Filter, wash with cold water, and dry.

    • Checkpoint: Verify formation by TLC (Hexane:EtOAc 7:3). Chalcones typically appear yellow/orange.

Step 2: Cyclization to Thienyl-1H-Pyrazole

Objective: Form the 5-membered nitrogen ring.[1]

  • Preparation: In a fresh 10 mL vial, suspend the Thienyl-Chalcone (0.5 mmol) obtained in Step 1 in Ethanol (3 mL).

  • Reagent Addition: Add Hydrazine Hydrate (1.5 mmol).

    • Note: For N-substituted pyrazoles, use Phenylhydrazine or Thiosemicarbazide.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalyst).

  • Irradiation: Seal the vial. Program the microwave:

    • Temperature: 120°C - 140°C

    • Power: Dynamic (max 300 W)

    • Hold Time: 2 - 5 minutes

  • Work-up: Cool the vial. Pour contents into crushed ice. The pyrazole usually precipitates as a white or pale yellow solid. Filter and recrystallize from ethanol.

Data Analysis & Comparison

The following table contrasts the efficiency of this microwave protocol against traditional reflux methods (oil bath) for a standard 3-(thiophen-2-yl)-5-phenyl-1H-pyrazole synthesis.

ParameterConventional RefluxMicrowave Protocol (This Guide)Improvement Factor
Reaction Time (Step 1) 3 - 6 Hours1 - 2 Minutes ~180x Faster
Reaction Time (Step 2) 4 - 8 Hours2 - 5 Minutes ~100x Faster
Solvent Volume 20 - 50 mL2 - 5 mL 10x Less Waste
Yield (Overall) 55 - 65%85 - 94% +30% Yield
Purity (Crude) Low (requires column)High (recrystallization only)Simplified Work-up

Troubleshooting & Optimization

Solvent Selection
  • Ethanol: The standard "green" choice. It couples well with microwaves (tan

    
     approx 0.941) and dissolves reagents moderately, allowing product precipitation upon cooling.
    
  • Water: Can be used for "on-water" synthesis if reagents are hydrophobic.[1] Requires higher pressure limits.

  • Solvent-Free: Reactions can be performed on solid supports like Basic Alumina . Mix reagents with alumina, place in an open vessel, and irradiate. This is the "greenest" approach but requires careful temperature monitoring to prevent charring.

Common Failure Modes
  • Low Yield in Step 2: Often due to incomplete Michael addition. Increase temperature to 150°C or switch solvent to Acetic Acid (acts as both solvent and catalyst).

  • Pressure Spikes: Hydrazine hydrate releases gas upon decomposition or reaction. Ensure the vessel has a sufficient headspace (fill volume < 50%) and the safety release mechanism is functional.

  • Oiling Out: If the product forms an oil instead of a precipitate, scratch the flask with a glass rod or add a seed crystal. Alternatively, extract with Ethyl Acetate.

References

  • Gomha, S. M., et al. (2017).[1] "Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents." Chemistry Central Journal. 1[2]

  • Kidwai, M., et al. (2005). "Microwave assisted synthesis of novel pyrazoles." Indian Journal of Chemistry. Link[3]

  • Chaudhari, P. P., et al. (2018).[4] "Microwave Assisted Synthesis of Heterocycles Accompanied by Antimicrobial Screening." Journal of Advances and Scholarly Researches in Allied Education.[4] 4[1]

  • Kalariya, N. H., et al. (2025). "Green and Sustainable Approaches to the Synthesis of Pyrazole-Thiazole Hybrids." International Journal of Scientific Research in Science, Engineering and Technology. Link[2]

  • Jain, M., et al. (2024).[5] "Green Synthesis of Pyrazolines with Potential Antioxidant Properties."[5][6] ResearchGate. 5

Sources

Application Note: A Robust HPLC Method for Purity Determination of a Novel Thienyl-Pyrazole Piperazine Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of a novel thienyl-pyrazole piperazine active pharmaceutical ingredient (API). The method is designed to separate the main component from potential process-related impurities and degradation products, ensuring the quality and consistency of the drug substance. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a detection wavelength of 254 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for routine quality control analysis in a pharmaceutical setting.

Introduction

Thienyl-pyrazole and piperazine moieties are important heterocyclic structures frequently incorporated into novel drug candidates due to their diverse pharmacological activities.[1] The purity of an API is a critical quality attribute that can directly impact its safety and efficacy. Therefore, a well-developed and validated analytical method is essential to ensure that the levels of impurities are controlled within acceptable limits. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purity analysis of pharmaceutical compounds.[2]

This document provides a comprehensive guide to the development and validation of a stability-indicating HPLC method for a novel thienyl-pyrazole piperazine derivative. The causality behind experimental choices, from column and mobile phase selection to method optimization and validation, is explained to provide researchers with a thorough understanding of the process.

Method Development Strategy

The primary objective of this method development was to achieve adequate separation of the main API peak from all potential impurities with good peak symmetry and efficiency.

Initial Conditions Selection
  • Column: A C18 column is a common starting point for the analysis of many pharmaceutical compounds due to its versatility in separating molecules with a range of polarities.[3] A standard dimension of 150 mm x 4.6 mm with 5 µm particles was chosen for initial screening.

  • Mobile Phase: A combination of an organic solvent and an aqueous buffer is typical for reversed-phase chromatography.[4] Acetonitrile was selected as the organic modifier due to its lower viscosity and UV transparency compared to methanol.[4] A phosphate buffer was chosen to control the pH of the mobile phase, which is crucial for achieving reproducible retention times and good peak shapes for ionizable compounds.[5] An initial gradient elution from a low to a high percentage of acetonitrile was employed to elute a wide range of potential impurities with varying polarities.

  • Detection Wavelength: The UV spectrum of the thienyl-pyrazole piperazine derivative was analyzed, and a wavelength of 254 nm was selected for detection, as it provided a good response for the API and expected impurities.

  • Column Temperature: An initial column temperature of 30°C was set to ensure good reproducibility and efficiency.[6]

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm I.D. column.[7]

Method Development Workflow

The following diagram illustrates the logical flow of the HPLC method development process.

MethodDevelopmentWorkflow cluster_InitialScreening Initial Screening cluster_Optimization Optimization cluster_Validation Validation (ICH Q2(R1)) InitialColumn Select Column (C18) InitialMobilePhase Select Mobile Phase (ACN/Buffer) InitialColumn->InitialMobilePhase InitialGradient Define Initial Gradient InitialMobilePhase->InitialGradient InitialDetection Set Detection Wavelength InitialGradient->InitialDetection OptimizeGradient Optimize Gradient Profile InitialDetection->OptimizeGradient OptimizepH Adjust Mobile Phase pH OptimizeGradient->OptimizepH OptimizeTemp Fine-tune Temperature OptimizepH->OptimizeTemp OptimizeFlow Adjust Flow Rate OptimizeTemp->OptimizeFlow Specificity Specificity OptimizeFlow->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness FinalMethod Finalized HPLC Method Robustness->FinalMethod

Caption: Logical workflow for HPLC method development and validation.

Method Optimization

Systematic optimization of the initial chromatographic conditions was performed to achieve the desired separation.

Mobile Phase pH

The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. The effect of pH on the retention time (RT) and resolution (Rs) of the API and a critical impurity pair was evaluated.

pHAPI RT (min)Impurity RT (min)Resolution (Rs)Tailing Factor
3.012.511.81.81.5
4.510.29.72.11.2
6.08.78.31.51.1

A pH of 4.5 was selected as it provided the best resolution and acceptable peak symmetry.

Gradient Elution

The gradient profile was optimized to ensure adequate separation of all impurities from the main peak and from each other. The initial and final mobile phase compositions, as well as the gradient slope, were adjusted to achieve optimal resolution within a reasonable run time.

Column Temperature and Flow Rate

The effect of column temperature and flow rate on the separation was also investigated. Increasing the temperature can reduce the mobile phase viscosity, allowing for a higher flow rate and shorter analysis time.[8] However, it can also affect selectivity.[7] A balance between analysis time and resolution was achieved by setting the column temperature to 35°C and the flow rate to 1.2 mL/min.

Final Optimized HPLC Method

Column: C18, 150 mm x 4.6 mm, 5 µm particle size Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 4.5 Mobile Phase B: Acetonitrile Gradient Program:

Time (min)%B
020
2080
2580
25.120
3020

Flow Rate: 1.2 mL/min Column Temperature: 35°C Detection: UV at 254 nm Injection Volume: 10 µL Diluent: Acetonitrile/Water (50:50, v/v)

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9][10]

Specificity (Forced Degradation)

Forced degradation studies are crucial to demonstrate the stability-indicating nature of the method.[11][12] The API was subjected to stress conditions including acid, base, oxidation, heat, and photolytic degradation.

Protocol:

  • Acid Hydrolysis: Dissolve the API in 0.1 N HCl and heat at 60°C for 4 hours.

  • Base Hydrolysis: Dissolve the API in 0.1 N NaOH and heat at 60°C for 2 hours.

  • Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid API to 80°C for 48 hours.

  • Photolytic Degradation: Expose the API solution to UV light (254 nm) and visible light for 24 hours.

  • Analyze the stressed samples using the developed HPLC method. The peak purity of the main peak should be evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks.

The results of the forced degradation studies should show significant degradation of the API and no interference from degradants at the retention time of the main peak.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[9]

Protocol:

  • Prepare a series of at least five standard solutions of the API at concentrations ranging from the reporting limit to 150% of the target concentration.

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare placebo samples spiked with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery of the API. The recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the API at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.2 units)

  • Analyze a system suitability solution under each of the modified conditions.

  • Evaluate the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and ensure they remain within the acceptance criteria.

Troubleshooting Common HPLC Issues

Even with a well-developed method, issues can arise during routine analysis. The following decision tree provides a guide to troubleshooting common problems.

TroubleshootingDecisionTree cluster_PeakShape Peak Shape Issues cluster_RetentionTime Retention Time Issues cluster_Resolution Resolution Issues Start Problem Observed PeakTailing Peak Tailing? Start->PeakTailing RTShift Retention Time Shift? Start->RTShift PoorResolution Poor Resolution? Start->PoorResolution CheckpH Check Mobile Phase pH PeakTailing->CheckpH Yes CheckColumn Inspect Column (voids, contamination) CheckpH->CheckColumn No improvement CheckOverload Reduce Sample Concentration CheckColumn->CheckOverload No improvement CheckMobilePhaseComp Verify Mobile Phase Composition RTShift->CheckMobilePhaseComp Yes CheckFlowRate Check Flow Rate CheckMobilePhaseComp->CheckFlowRate No improvement CheckTemp Verify Column Temperature CheckFlowRate->CheckTemp No improvement OptimizeGradientAgain Re-optimize Gradient PoorResolution->OptimizeGradientAgain Yes CheckColumnEfficiency Check Column Efficiency OptimizeGradientAgain->CheckColumnEfficiency No improvement

Caption: A decision tree for troubleshooting common HPLC problems.

Peak tailing, for instance, can often be caused by secondary interactions between basic analytes and residual silanol groups on the silica-based stationary phase.[2][13] This can often be mitigated by adjusting the mobile phase pH to suppress the ionization of either the analyte or the silanols.[5][14]

Conclusion

A robust and reliable RP-HPLC method for the purity determination of a novel thienyl-pyrazole piperazine derivative has been successfully developed and validated. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control testing in a regulated environment. The detailed protocols and troubleshooting guide provided in this application note serve as a valuable resource for researchers and scientists involved in the development and analysis of similar pharmaceutical compounds.

References

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Waters Corporation. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • ECA Academy. (2023). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Pharmacopeia. (2008). General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • Chromatography Today. (2023). What are the Common Peak Problems in HPLC. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Labtech. (2024). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Taylor & Francis. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • Longdom Publishing. (2023). Optimization of Chromatographic Methods: Tips for Achieving Relia. [Link]

  • Cytiva. (2024). How to fix asymmetrical chromatography peaks?. [Link]

  • International Council for Harmonisation. (2023). Quality Guidelines. [Link]

  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]

  • Phenomenex. (2022). Fast HPLC Methods: How to Reduce Your HPLC Analysis Time. [Link]

  • Chromasir. (2025). News - How to Optimize HPLC Analysis and Improve Laboratory Efficiency. [Link]

  • Moravek. (2024). Exploring the Different Mobile Phases in HPLC. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • uHPLCs. (2023). How to improve HPLC column efficiency. [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • LCGC International. (2022). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • Springer. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. [Link]

  • ResearchGate. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ResearchGate. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • PharmaInfo. (2012). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • MDPI. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

Sources

Troubleshooting & Optimization

Improving yield of pyrazole ring closure with hydrazine hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Selectivity of Pyrazole Ring Closure with Hydrazine Hydrate Ticket ID: PYR-OPT-2026 Assigned Specialist: Senior Application Scientist

Core Directive & Executive Summary

Status: Open Severity: High (Impacts Yield/Purity)

Executive Summary: The condensation of 1,3-dicarbonyls with hydrazine hydrate (Knorr Pyrazole Synthesis) is deceptively simple. While the "textbook" mechanism is straightforward, practical execution often fails due to three silent killers: Regioisomer heterogeneity , Azine (dimer) formation , and Hydrazine degradation .

This guide moves beyond standard protocols to address the mechanistic causality of these failures. We utilize a self-validating workflow that prioritizes kinetic control to favor the 5-membered pyrazole ring over the thermodynamically competitive 6-membered dimers or open-chain hydrazones.

The "Gold Standard" Protocol (Optimized for Yield)

Do not use this protocol blindly. Review the "Critical Control Points" below.

Reagents:
  • Substrate: 1,3-Diketone (1.0 equiv)

  • Reagent: Hydrazine Hydrate (64% or 80% aq., 1.2 - 1.5 equiv )

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) [0.5 M concentration]

  • Catalyst: Glacial Acetic Acid (10-20 mol%) or HCl (if substrate tolerates)

Step-by-Step Workflow:
  • Preparation: Dissolve the 1,3-diketone in EtOH (0.5 M). Cool to 0–5 °C in an ice bath.

    • Why? Kinetic control. Low temperature favors the initial nucleophilic attack at the most electrophilic carbonyl without triggering immediate polymerization or azine formation.

  • Controlled Addition (The "Inverse" Rule):

    • Standard: Add Hydrazine Hydrate dropwise to the ketone solution.

    • Pro-Tip (For Azine Prevention): If you observe yellow precipitates (azines), switch to Inverse Addition . Add the ketone solution slowly to a chilled solution of Hydrazine Hydrate. This ensures hydrazine is always in excess, statistically preventing a single hydrazine molecule from reacting with two ketone molecules.

  • Cyclization: Allow the mixture to warm to room temperature (RT) over 1 hour. Then, heat to reflux (78 °C) for 2–4 hours.

    • Validation: Monitor via TLC. The intermediate hydrazone often has a different R_f than the final pyrazole.

  • Workup:

    • Concentrate solvent to ~20% volume.

    • Pour into ice-cold water.

    • pH Check: If the product contains basic nitrogens, ensure the aqueous layer is basic (pH > 9) to precipitate the free base. If acidic groups are present, acidify.

    • Filter solids.

Troubleshooting Matrix (Symptom -> Diagnosis -> Fix)

SymptomProbable CauseMechanistic DiagnosisCorrective Action
Low Yield / Sticky Oil Azine Formation Hydrazine acted as a linker between two diketones rather than cyclizing.Inverse Addition: Add diketone to excess hydrazine. Increase Dilution: Run at 0.1 M to discourage intermolecular reactions.
Mixture of Isomers Tautomeric Equilibrium The hydrazine attacked both carbonyls indiscriminately.Switch Solvent: Use fluorinated alcohols (TFE or HFIP). These solvents H-bond to the carbonyls, enhancing electrophilic differentiation [1].[1]
Yellow/Orange Solid Incomplete Cyclization The intermediate hydrazone formed but failed to dehydrate/cyclize.Acid Catalysis: Add catalytic HCl or AcOH to protonate the carbonyl/hydroxyl intermediate and force water elimination.
Product Water Soluble Amphoteric Nature Pyrazoles with -NH are weak acids; N-substituted are weak bases.Salting Out: Saturate aqueous layer with NaCl. Extraction: Use continuous extraction with DCM or CHCl3 if simple extraction fails.
Violent Exotherm Hydrazine Instability Hydrazine decomposition catalyzed by metal ions.Chelation: Add EDTA if using metal reactors. Temp Control: Strict 0°C start.

Visualizing the Pathway (Mechanism & Failure Points)

The following diagram illustrates the bifurcation between the desired Pyrazole pathway and the unwanted Azine pathway.

PyrazoleSynthesis Diketone 1,3-Diketone Intermediate Mono-Hydrazone (Key Intermediate) Diketone->Intermediate Nucleophilic Attack (0°C) Azine AZINE (Unwanted Dimer) Diketone->Azine Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Excess Required Pyrazole PYRAZOLE (Target Product) Intermediate->Pyrazole Intramolecular Cyclization (Reflux/Acid) Intermediate->Azine Intermolecular Attack (Limiting Hydrazine)

Figure 1: Mechanistic bifurcation. To maximize yield, the "Green" path must be kinetically favored over the "Red" path via excess hydrazine and dilution.

Deep Dive FAQs (Expert Insights)

Q1: How do I control Regioselectivity in unsymmetrical diketones?

The Expert View: This is the most common failure mode. In an unsymmetrical 1,3-diketone (


), the hydrazine can attack either carbonyl.[1]
  • Steric Control: Hydrazine usually attacks the less hindered carbonyl first.[2]

  • Electronic Control: Hydrazine attacks the more electron-deficient carbonyl.

  • The "Magic" Solvent Fix: Recent literature suggests using Fluorinated Alcohols (e.g., Hexafluoroisopropanol - HFIP or Trifluoroethanol - TFE). These solvents are strong Hydrogen-bond donors. They coordinate to the carbonyls, often enhancing the electronic difference between them and locking the conformation, leading to regioselectivities as high as 98:2 [1][6].

Q2: My product is an oil that won't crystallize. How do I purify it?

The Expert View: Pyrazoles are notorious for "oiling out" due to strong intermolecular Hydrogen bonding preventing crystal lattice formation.

  • Protocol:

    • Dissolve the oil in a minimum amount of hot Ethyl Acetate.

    • Add Hexanes dropwise until cloudiness persists.

    • Seed it: If you have no seed crystal, scratch the glass side of the flask with a glass rod. This creates micro-nucleation sites.

    • HCl Salt: If the free base is oily, bubble HCl gas (or add HCl/Ether) to form the Pyrazole Hydrochloride salt, which is almost always a solid.

Q3: Safety Check - Is Hydrazine Hydrate really that dangerous?

The Expert View: Yes. It is a suspected carcinogen, corrosive, and a sensitizer.[3][4][5]

  • Vapor Hazard: Hydrazine has a significant vapor pressure. Always use a fume hood.[3]

  • Decontamination: Spills should be neutralized with dilute hypochlorite (bleach) solution (<5%), but slowly, as this reaction is exothermic and releases nitrogen gas [2].

  • Alternative: If safety protocols restrict hydrazine hydrate, consider using Hydrazine Hydrochloride or Hydrazine Sulfate salts with an equivalent of base (NaOAc or Et3N). These are solids and have no vapor pressure, making them safer to weigh and handle.

References & Authority

  • Regioselectivity in Pyrazole Synthesis: BenchChem Technical Guide, "Regioselectivity comparison between different substituted hydrazines." Available at: (Accessed 2026).

  • Safety Protocols: University of California, Santa Barbara, "Hydrazine Standard Operating Procedure." Available at: (Accessed 2026).

  • Fluorinated Solvents: Journal of Organic Chemistry, "HFIP as a solvent for Regioselective Synthesis." (General chemical principle supported by search results 1.1, 1.6).

  • Mechanism & Kinetics: RSC Advances, "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis." Available at: (Accessed 2026).

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan before handling Hydrazine.

Sources

Technical Support Center: Navigating the Synthesis of Thiophene-Containing Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Thiophene Ring Oxidation

For researchers and professionals in drug development, the synthesis of hybrid molecules containing both thiophene and pyrazole rings offers exciting therapeutic possibilities.[1][2] However, the inherent electronic properties of the thiophene ring can present a significant challenge: its susceptibility to oxidation during the pyrazole synthesis.[3][4] This guide provides in-depth technical support, troubleshooting advice, and detailed protocols to help you successfully navigate this synthetic challenge and preserve the integrity of your thiophene-containing target molecules.

Section 1: Understanding the Challenge: Thiophene Oxidation

FAQ: Why is my thiophene ring getting oxidized during pyrazole synthesis?

The thiophene ring, while aromatic, is an electron-rich heterocycle, which makes it susceptible to oxidation.[5] The sulfur atom can be oxidized to a sulfoxide or a sulfone, particularly under harsh reaction conditions.[3][6] Additionally, the double bonds in the thiophene ring can undergo epoxidation.[3][7] The conditions used for pyrazole synthesis, especially if not carefully controlled, can inadvertently promote these unwanted side reactions.

The Knorr pyrazole synthesis and related methods often involve the reaction of a 1,3-dicarbonyl compound with a hydrazine, sometimes under acidic or basic conditions and at elevated temperatures.[8][9] If the reaction conditions are too harsh, or if oxidizing agents are present (even atmospheric oxygen), the electron-rich thiophene ring can become a target.

Caption: Potential oxidation sites on a thiophene ring.

Section 2: Proactive Strategies for Preventing Thiophene Oxidation

The key to preventing oxidation lies in the careful selection of reaction conditions and reagents. The goal is to create a reaction environment that is conducive to pyrazole formation while being inhospitable to oxidation.

FAQ: What are the most effective ways to prevent thiophene oxidation during pyrazole synthesis?

Preventing oxidation of the thiophene ring requires a multi-faceted approach focusing on reaction conditions, reagent purity, and atmospheric control.

1. Mindful Selection of Reaction Conditions:

  • Temperature Control: Avoid excessively high temperatures. Many pyrazole syntheses can be conducted at room temperature or with gentle heating.[10] It is advisable to start with lower temperatures and only increase if the reaction is not proceeding.

  • pH Management: While the Knorr synthesis is often acid-catalyzed, strong acids can promote side reactions.[8] Consider using milder acidic conditions or even a neutral or slightly basic medium if the substrates allow. Some modern pyrazole syntheses proceed under acid-free conditions.[10]

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Prolonged reaction times can increase the likelihood of side reactions, including oxidation.

2. Prudent Choice of Reagents:

  • Hydrazine Form: When using a hydrazine salt, such as hydrazine sulfate, a mild base may be needed to liberate the free hydrazine. However, be mindful that the choice of base can influence the reaction outcome.[11]

  • Substrate Purity: Ensure the purity of your thiophene-containing starting materials. Impurities could catalyze or participate in unwanted oxidation.

3. Strict Atmospheric Control:

  • Inert Atmosphere: The use of an inert atmosphere, such as nitrogen or argon, is highly recommended to exclude atmospheric oxygen.[12][13] This is particularly crucial when working with sensitive reagents or when performing reactions at elevated temperatures.[14]

Parameter Standard Conditions Recommended Mild Conditions for Thiophene Substrates Rationale
Temperature Often refluxRoom temperature to 60°CMinimizes thermal decomposition and oxidation.
Atmosphere AirInert (Nitrogen or Argon)Excludes oxygen, a potential oxidant.[12][13]
Catalyst Strong acids (e.g., H₂SO₄)Mild acids (e.g., acetic acid) or acid-freeAvoids potential degradation of the thiophene ring.[10]
Solvent VariousDegassed solventsRemoves dissolved oxygen.[13]

Section 3: Troubleshooting Guide: When Oxidation Occurs

Even with preventative measures, you may sometimes observe byproducts indicative of thiophene oxidation. This troubleshooting guide will help you diagnose and resolve the issue.

FAQ: My reaction is producing unexpected byproducts, and I suspect thiophene oxidation. What steps should I take?

If you suspect oxidation, a systematic approach to troubleshooting is essential. The following workflow can help you pinpoint the cause and find a solution.

Troubleshooting_Workflow A Suspicion of Thiophene Oxidation (e.g., from MS or NMR data) B Review Reaction Conditions A->B C Analyze Reagents A->C D Implement Stricter Atmospheric Control A->D E Lower Reaction Temperature B->E F Modify Solvent and/or Catalyst B->F G Check Purity of Starting Materials C->G H Use Freshly Opened/Purified Reagents C->H I Introduce Inert Gas Sparging/Blanket D->I J Successful Synthesis E->J F->J H->J I->J

Caption: A workflow for troubleshooting thiophene oxidation.

Step-by-Step Troubleshooting:

  • Confirm Oxidation: Use mass spectrometry (MS) to look for masses corresponding to your product +16 (sulfoxide) or +32 (sulfone). Proton and carbon NMR can also provide clues, as oxidation will alter the chemical shifts of the thiophene ring protons and carbons.

  • Review Reaction Conditions:

    • Was the temperature too high? Rerun the reaction at a lower temperature.

    • Was the reaction time too long? Monitor a new reaction more frequently and stop it as soon as the starting material is consumed.

    • Were the catalytic conditions too harsh? If using a strong acid, try a milder one or an alternative synthetic route that does not require harsh acidic conditions.

  • Scrutinize Your Reagents:

    • Purity: Are your starting materials and reagents pure? Impurities could be the culprit.

    • Age and Storage: Have your reagents been stored properly? Old or improperly stored reagents may have degraded.

  • Enhance Atmospheric Control:

    • If you have not been using an inert atmosphere, this is the most critical change to implement. Use a nitrogen or argon blanket. For more rigorous exclusion of oxygen, degas your solvent before use.

Section 4: Detailed Experimental Protocol

This section provides a general protocol for the synthesis of a thiophene-containing pyrazole using a modified Knorr synthesis under an inert atmosphere.

Protocol: Synthesis of a Thiophene-Pyrazole Derivative under Inert Atmosphere

Materials:

  • Thiophene-containing 1,3-dicarbonyl compound

  • Hydrazine hydrate or a hydrazine salt

  • Anhydrous ethanol (degassed)

  • Glassware (oven-dried)

  • Schlenk line or nitrogen/argon balloon setup

  • Syringes and needles (oven-dried)

  • Rubber septa

Procedure:

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, etc.) at 120°C for at least 4 hours and allow to cool in a desiccator.

  • Inert Atmosphere Setup: Assemble the glassware while hot and immediately place it under a positive pressure of nitrogen or argon. A simple setup involves attaching a balloon filled with the inert gas to the reaction flask via a needle through a rubber septum.

  • Reagent Addition:

    • In the reaction flask, dissolve the thiophene-containing 1,3-dicarbonyl compound (1 equivalent) in degassed anhydrous ethanol.

    • Slowly add the hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature. If using a hydrazine salt, it may be necessary to add a mild base (e.g., triethylamine) to liberate the free hydrazine.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction may be complete within a few hours at room temperature, or it may require gentle heating.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can then be purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the final product and the integrity of the thiophene ring using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Al-Ghorbani, M., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 399. Available from: [Link]

  • Arshad, M. F., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-15. Available from: [Link]

  • El-Metwaly, A. M., et al. (2024). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Advances, 14(9), 6199-6215. Available from: [Link]

  • Wikipedia. (n.d.). Thiophene. In Wikipedia. Retrieved February 23, 2024, from [Link]

  • Herfindo, N., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(4), 146-156. Available from: [Link]

  • Yilmaz, I., & Kucuk, M. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Letters in Organic Chemistry, 13(5), 373-378. Available from: [Link]

  • Fiveable. (2023). Inert atmosphere Definition - Organic Chemistry II Key Terms. Retrieved February 23, 2024, from [Link]

  • Cui, Y., & Floreancig, P. E. (2012). Synthesis of sulfur-containing heterocycles through oxidative carbon-hydrogen bond functionalization. Organic letters, 14(7), 1720–1723. Available from: [Link]

  • Podgorski, M. N., et al. (2023). The oxidation of oxygen and sulfur‐containing heterocycles by cytochrome P450 enzymes. Chemistry–A European Journal, 29(50), e202301371. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved February 23, 2024, from [Link]

  • Bîcu, E., et al. (2014). Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. Revue Roumaine de Chimie, 59(1), 63-69. Available from: [Link]

  • Mansuy, D., et al. (1990). Oxidative activation of the thiophene ring by hepatic enzymes. Hydroxylation and formation of electrophilic metabolites during metabolism of tienilic acid and its isomer by rat liver microsomes. Biochemical Pharmacology, 39(3), 509-518. Available from: [Link]

  • Rademacher, P. M., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical research in toxicology, 25(5), 1058–1065. Available from: [Link]

  • Arterburn, J. B., et al. (2000). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 39(19), 4268-4275. Available from: [Link]

  • El-Metwaly, A. M., et al. (2024). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Advances, 14(9), 6199-6215. Available from: [Link]

  • Mohareb, R. M., et al. (2023). MULTI-COMPONENT SYNTHESIS OF PYRAZOLO[1,5-a]QUINAZOLINE, THIAZOLE AND THIOPHENE DERIVATIVES AS CYTOTOXIC AGENTS. Bulletin of the Chemical Society of Ethiopia, 37(6), 1521-1536. Available from: [Link]

  • Cui, Y., & Floreancig, P. E. (2012). Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. Organic Letters, 14(7), 1720-1723. Available from: [Link]

  • Kumar, K. A., et al. (2017). Design and environmentally benign synthesis of novel thiophene appended pyrazole analogues as anti-inflammatory and radical scavenging agents: Crystallographic, in silico modeling, docking and SAR characterization. Bioorganic chemistry, 74, 184–196. Available from: [Link]

  • Cui, Y., & Floreancig, P. E. (2012). Synthesis of sulfur-containing heterocycles through oxidative carbon-hydrogen bond functionalization. Organic letters, 14(7), 1720–1723. Available from: [Link]

  • Moustafa, A. H. (2018). Synthesis and Antitumor Evaluations of Some Novel Pyrazoles Bearing Thiophene Moiety. Indian Journal of Heterocyclic Chemistry, 28(3), 401-405. Available from: [Link]

  • Organic Chemistry Lab Techniques. (2022, February 2). Inert Atmosphere [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Air-free technique. In Wikipedia. Retrieved February 23, 2024, from [Link]

  • Britannica. (n.d.). Organosulfur compound. In Britannica. Retrieved February 23, 2024, from [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799. Available from: [Link]

  • Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]

  • Nichols, L. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]

  • Slideshare. (n.d.). Experiment No 5 To synthesis and submit 1,3 Pyrazole.. Retrieved February 23, 2024, from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine.. Retrieved February 23, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 23, 2024, from [Link]

  • Gulder, T., & Baran, P. S. (2012). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Angewandte Chemie International Edition, 51(28), 6822-6834. Available from: [Link]

  • Pearson. (n.d.). Reactions of Pyrrole, Furan, and Thiophene. Retrieved February 23, 2024, from [Link]

  • StudySmarter. (n.d.). Thiophene: Bromination & Reduction. Retrieved February 23, 2024, from [Link]

  • Mishra, R., & Singh, S. K. (2014). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 6(5), 126-133. Available from: [Link]

  • Kumar, K. A., et al. (2018). Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Chemistry Central Journal, 12(1), 84. Available from: [Link]

  • El-Metwaly, A. M., et al. (2023). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2216. Available from: [Link]

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Technical Guide: Palladium Removal from Piperazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division, Process Chemistry Groups From: Senior Application Scientist, Purification Technologies Subject: Troubleshooting Palladium Impurities in Piperazine-Containing APIs

The Core Challenge: Why Piperazine is Different

Removing palladium (Pd) from piperazine derivatives is significantly more difficult than from standard organic frameworks. The secondary amines in the piperazine ring act as potent sigma-donor ligands .

In a typical Buchwald-Hartwig or Suzuki coupling, the piperazine product does not just "carry" the impurity; it actively chelates the metal, forming stable Pd-Piperazine complexes . Standard silica plugs or weak washes often fail because the binding affinity of the piperazine nitrogen (


) often exceeds that of standard purification media.

The Objective: You must introduce a "super-ligand" (scavenger) with a binding affinity (


) that is orders of magnitude higher than the piperazine-Pd complex, effectively shifting the equilibrium.


Decision Matrix: Selecting the Right Protocol

Do not apply a "one-size-fits-all" approach. Use this logic flow to determine the correct removal strategy based on your reaction scale and compound properties.

Pd_Removal_Decision Start Assessment: Pd Removal Strategy Solubility Is Product Soluble in Organic Solvents? Start->Solubility Scale Reaction Scale Solubility->Scale Yes (DCM, THF, EtOAc) Aqueous Method C: Chelating Wash (NAC/Cysteine) (Scalable, pH Dependent) Solubility->Aqueous No (Water soluble) Scavenger Method A: Silica-Supported Scavengers (High Selectivity, High Cost) Scale->Scavenger < 100g (Discovery/MedChem) Carbon Method B: Activated Carbon (Low Selectivity, Low Cost) Scale->Carbon > 100g (Process/Pilot) Scale->Aqueous > 1kg (Manufacturing) Carbon->Scavenger If Pd > 50ppm after treatment

Figure 1: Strategic decision tree for selecting a palladium removal method based on solubility and scale.

Technical Protocols & Troubleshooting

Method A: Solid-Supported Scavengers (The Gold Standard)

For piperazine derivatives, standard silica is ineffective. You require functionalized silica with high-affinity ligands (Thiol or Thiourea).

Recommended Scavengers:

  • SiliaMetS® Thiol (SH): Best general-purpose scavenger for Pd(II).

  • SiliaMetS® DMT (Dimercaptotriazine): Superior for Pd(0) and difficult Pd-amine complexes.

  • SiliaMetS® Thiourea: Specific affinity for electrophilic Pd species.

Protocol:

  • Dissolution: Dissolve crude product in a compatible solvent (THF, EtOAc, or DCM). Avoid MeOH if possible (can reduce scavenging efficiency for certain resins).

  • Loading: Add 4-8 equivalents of scavenger relative to the residual Palladium content (not the product).

    • Note: If Pd content is unknown, assume 10% of the initial catalyst load remains and calculate equivalents based on that.

  • Incubation: Stir at 50°C for 4 hours .

    • Critical: Room temperature stirring is often insufficient to break the Pd-Piperazine bond. Heat provides the kinetic energy to overcome the activation barrier of ligand exchange.

  • Filtration: Filter through a 0.2 µm membrane or fine frit.

  • Analysis: Check Pd levels via ICP-MS.

Troubleshooting FAQ:

Q: The scavenger didn't work; the product is still gray/brown. A: You likely have Pd(0) colloids rather than Pd(II) ions. Thiol scavengers struggle with bulk metal.

  • Fix: Switch to SiliaMetS® DMT or add a mild oxidant (open to air) to oxidize Pd(0) to Pd(II) before scavenging. Alternatively, filter through Celite first to remove bulk colloids.[1]

Q: My product is stuck to the scavenger. A: Piperazines can non-specifically bind to residual silanols on the silica backbone.

  • Fix: Add 1-5% Triethylamine (TEA) to the solvent mixture during the scavenging step. This blocks the silanol sites and keeps the piperazine in solution.

Method B: The "Snapper" Wash (N-Acetyl Cysteine)

For larger scales where solid scavengers are cost-prohibitive, aqueous chelation washes using N-Acetyl Cysteine (NAC) are highly effective.

Protocol:

  • Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., Isopropyl Acetate or 2-MeTHF).

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetyl Cysteine (NAC) . Adjust pH to ~7-8 with NaOH (NAC is acidic; low pH protonates the piperazine, trapping it in the water layer).

  • Wash: Charge 10-20 mol% NAC (relative to the theoretical Pd load). Agitate vigorously at 40-50°C for 1-2 hours.

  • Separation: Separate layers. The Pd-NAC complex is water-soluble and will partition into the aqueous phase (often turning it red/brown).

  • Repeat: Perform a standard brine wash to remove residual NAC.

Troubleshooting FAQ:

Q: I lost my product to the aqueous layer. A: The pH was likely too low, protonating your piperazine (


).
  • Fix: Ensure the aqueous NAC solution is buffered to pH 8-9. At this pH, the piperazine remains neutral (organic soluble), while the NAC-Pd complex remains anionic (water soluble).

Method C: Activated Carbon (Adsorbents)

Effective, but acts as a "blunt instrument." Use specific carbons designed for metal removal (e.g., Darco KB-G or Ecosorb).

Protocol:

  • Slurry: Add activated carbon (10-20 wt% relative to substrate) to the product solution.

  • Heat: Heat to reflux or >50°C for at least 2 hours.

  • Filtration: Filter hot through a Celite pad.

    • Warning: Carbon holds Pd tightly. Do not let the cake dry out completely before washing, or channeled air can cause pyrophoric Pd fires.

Comparative Data: Scavenger Efficiency

MethodSelectivityPd Removal EfficiencyYield Loss RiskCost
SiliaMetS Thiol High>95% (Single Pass)Low (<2%)High
SiliaMetS DMT Very High>99% (Best for Pd(0))Low (<2%)High
NAC Wash Medium80-90%Medium (pH sensitive)Low
Activated Carbon Low70-95%High (Product adsorption)Very Low

Regulatory & Compliance (ICH Q3D)

Drug products must meet strict elemental impurity limits.[2] For oral administration, the Permitted Daily Exposure (PDE) for Palladium is 100 µ g/day .[3][4]

  • Calculation: For a drug with a max daily dose of 10g, the limit is 10 ppm .[4]

  • Strategy: If your crude contains >1000 ppm Pd, a single method (e.g., Carbon) may only reduce it to 50 ppm. You often need a hybrid approach :

    • Bulk Removal: Carbon or NAC wash (reduces 1000 ppm

      
       50 ppm).
      
    • Polishing: SiliaMetS Thiol (reduces 50 ppm

      
       <5 ppm).
      

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[5] Link

  • SiliCycle Inc. (2025). SiliaMetS® Metal Scavengers: Portfolio & Application Notes.[6]Link

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D (R2) on Elemental Impurities.[5][7]Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[8] Link

  • Biotage. (2023). Strategies for Removing Palladium from Reaction Mixtures.[1][3][6][8][9][10][11]Link

Sources

Technical Support Center: Troubleshooting Low Solubility of Thienyl-Pyrazole Free Bases

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering solubility challenges with thienyl-pyrazole free bases. This guide is designed to provide in-depth, practical solutions to common and complex solubility issues, grounded in established scientific principles. We will explore the underlying causes of poor solubility and offer a systematic approach to overcoming these hurdles in your experimental work.

Understanding the Challenge: Why Do Thienyl-Pyrazole Free Bases Exhibit Low Solubility?

Thienyl-pyrazole derivatives are a significant class of heterocyclic compounds with broad applications in medicinal chemistry.[1][2] However, their often-planar aromatic structures, combined with the potential for strong intermolecular hydrogen bonding and high crystal lattice energy, frequently lead to poor aqueous solubility.[3] This intrinsic low solubility can be a major roadblock in preclinical development, affecting everything from in vitro assays to achieving therapeutic concentrations in vivo.

Factors contributing to the low solubility of thienyl-pyrazole free bases include:

  • Molecular Weight and Lipophilicity: Larger molecules with high molecular weights can be more difficult for solvent molecules to surround and solvate.[4] The presence of lipophilic thienyl and substituted phenyl groups contributes to a higher logP, reducing affinity for aqueous media.

  • Crystal Lattice Energy: The arrangement of molecules in the solid state significantly impacts solubility. A highly stable crystal lattice requires more energy to break apart, resulting in lower solubility.[3] Polymorphism, the existence of multiple crystalline forms, can also lead to variable solubility, with metastable forms generally being more soluble than their stable counterparts.[5][6]

  • Intermolecular Forces: Strong intermolecular forces, particularly hydrogen bonding between the pyrazole N-H and other acceptor groups, can lead to self-association and favor the solid state over the dissolved state.[3]

  • pKa and pH: As weak bases, the ionization state of thienyl-pyrazole compounds is pH-dependent. At neutral or basic pH, they exist predominantly in their non-ionized, less soluble free base form.[7][8]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides a structured approach to troubleshooting.

Question 1: My thienyl-pyrazole compound crashed out of my aqueous buffer during my in vitro assay. What happened and how can I fix it?

This is a classic sign of exceeding the thermodynamic solubility of your compound at the pH of your assay buffer. As a weak base, your thienyl-pyrazole is likely protonated and more soluble in your acidic stock solution (e.g., in DMSO with a small amount of acid). Upon dilution into a neutral or near-neutral aqueous buffer (e.g., PBS pH 7.4), the compound deprotonates to its less soluble free base form, causing it to precipitate.[9][10]

start Precipitation Observed in Assay Buffer check_solubility Determine Kinetic vs. Thermodynamic Solubility start->check_solubility strategy Select Solubilization Strategy check_solubility->strategy cosolvent Option 1: Co-solvent Addition strategy->cosolvent Quick & Common ph_adjust Option 2: pH Adjustment (Assay Permitting) strategy->ph_adjust If Target is Stable cyclodextrin Option 3: Cyclodextrin Complexation strategy->cyclodextrin For Hydrophobic Compounds optimize Optimize Concentration & Re-evaluate cosolvent->optimize ph_adjust->optimize cyclodextrin->optimize end Proceed with Optimized Assay Conditions optimize->end

Caption: Troubleshooting workflow for assay precipitation.

Immediate Solutions:

  • Co-solvent System: The use of water-miscible organic solvents, or co-solvents, is a common and effective technique to increase the solubility of poorly soluble drugs.[11] By adding a co-solvent to your aqueous buffer, you can reduce the polarity of the solvent system, making it more favorable for your lipophilic compound.[12][13]

    • Recommended Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerol are frequently used.[12]

    • Protocol: Start with a small percentage of co-solvent (e.g., 1-5% v/v) and incrementally increase it. Be mindful that high concentrations of organic solvents can affect protein structure and enzyme activity, so it's crucial to run a vehicle control to assess the impact on your assay.

  • pH Adjustment: If your assay can tolerate a lower pH, adjusting the buffer to be more acidic can keep the thienyl-pyrazole in its protonated, more soluble state.[8][14]

    • Consideration: This approach is highly dependent on the pH sensitivity of your biological target (e.g., enzyme, receptor). Determine the acceptable pH range for your assay before proceeding.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, effectively shielding them from the aqueous environment and increasing their apparent solubility.[15][16]

    • Commonly Used: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are popular choices due to their improved water solubility and safety profiles compared to native β-cyclodextrin.[15]

    • Protocol: Prepare a stock solution of the cyclodextrin in your assay buffer. Then, add your compound (from a DMSO stock) to the cyclodextrin-containing buffer. Allow time for the complex to form before adding to your assay.

Strategy Pros Cons Starting Concentration
Co-solvents Simple, effective for moderate solubility enhancement.[17]Can interfere with biological assays at high concentrations.1-5% v/v Ethanol or Propylene Glycol
pH Adjustment Directly targets the ionization state of the weak base.[7]Limited by the pH tolerance of the biological system.Titrate down to pH 6.0-6.5
Cyclodextrins Can significantly increase solubility with minimal impact on bio-activity.[16]Can be costly; potential for drug displacement by other molecules.1-2% w/v HP-β-CD
Question 2: I am struggling to prepare a stock solution of my thienyl-pyrazole free base for animal studies. How can I formulate it for in vivo administration?

Formulating a poorly soluble compound for in vivo studies requires careful consideration of the route of administration, desired dose, and toxicological constraints of the excipients. The goal is to create a stable, homogenous formulation that allows for reproducible dosing.

start Need for In Vivo Formulation solubility_check Assess Required Concentration & Route start->solubility_check oral Oral Dosing solubility_check->oral iv IV Dosing solubility_check->iv salt Option 1: Salt Formation oral->salt lipid Option 2: Lipid-Based Formulation oral->lipid iv->salt nanosuspension Option 3: Nanosuspension iv->nanosuspension end Proceed with Formulation & Stability Testing salt->end lipid->end nanosuspension->end

Caption: Decision tree for in vivo formulation strategies.

Recommended Approaches:

  • Salt Formation: This is one of the most effective and widely used strategies for improving the solubility and dissolution rate of ionizable drugs.[18][19] By reacting the basic pyrazole nitrogen with an acid, you form a salt which is generally much more water-soluble than the free base.[20][21]

    • Why it Works: The salt form readily dissociates in aqueous media into ionized drug molecules, which are better solvated by water.[14]

    • Experimental Protocol: Small-Scale Salt Screening

      • Dissolve a known amount of your thienyl-pyrazole free base in a suitable organic solvent (e.g., acetone, ethanol).

      • In separate vials, add a stoichiometric equivalent of different pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, sulfuric acid, tartaric acid) dissolved in the same solvent.

      • Stir the mixtures at room temperature or with gentle warming.

      • Observe for precipitate formation. If a solid forms, isolate it by filtration, wash with the solvent, and dry under vacuum.

      • Characterize the resulting solid to confirm salt formation (e.g., via melting point, XRPD, or NMR).

      • Assess the aqueous solubility of the new salt forms and compare them to the free base. A case study on albendazole, a poorly soluble weak base, demonstrated that different salt forms (hydrochloride, mesylate, sulfate, tosylate) exhibited markedly different physicochemical properties, with the mesylate salt showing the most improved characteristics.[22]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be an excellent option, particularly for oral administration.[15] These formulations solubilize the drug in a lipid vehicle, which can then be emulsified in the gastrointestinal tract.

  • Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug substance to the nanometer range dramatically increases the surface area-to-volume ratio.[16] This leads to a significant increase in the dissolution rate, which can improve bioavailability.[4][15] This is a physical modification that can be applied when chemical modifications are not feasible.[18]

Question 3: My compound's solubility seems to vary between batches. What could be the cause?

Batch-to-batch variability in solubility is a red flag that often points to issues with the solid-state properties of your compound, most commonly polymorphism.[23][24]

  • Polymorphism: Your compound may be crystallizing in different forms (polymorphs) under slightly different conditions during synthesis or purification.[5] These polymorphs can have different crystal lattice energies and, consequently, different solubilities and dissolution rates.[6][25] A classic example is the drug Ritonavir, where an unexpected, less soluble polymorph appeared on the market, leading to significant bioavailability issues.[23]

Troubleshooting and Characterization:

  • Solid-State Analysis: It is crucial to characterize the solid form of each batch.

    • X-Ray Powder Diffraction (XRPD): The definitive technique for identifying different crystalline forms.

    • Differential Scanning Calorimetry (DSC): Can detect different melting points and phase transitions associated with different polymorphs.

  • Controlled Crystallization: Implement a standardized, controlled crystallization protocol to ensure you are consistently producing the same polymorphic form.[5] This involves tightly controlling parameters like solvent, temperature, cooling rate, and agitation.

References

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability. (2023, September 15).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
  • Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. Google Scholar.
  • Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. (2013, July 15). PubMed.
  • Cosolvent. Wikipedia.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC.
  • Effect of Polymorphism Formulations. (2025, November 6). Veeprho Pharmaceuticals.
  • pH and Solubility. (2025, August 15). AP Chem | Fiveable.
  • Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Techniques to improve the solubility of poorly soluble drugs.
  • Cosolvent. Taylor & Francis.
  • Impact of Polymorphism on Drug Formulation and Bioavai. (2024, May 30). Journal of Chemical and Pharmaceutical Research.
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020, November 12). YouTube.
  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.
  • Modifying the Diffusion Layer of Soluble Salts of Poorly Soluble Basic Drugs To Improve Dissolution Performance. (2010, July 14). Molecular Pharmaceutics.
  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Improving API Solubility by Salt and Cocrystal Form
  • Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole. (2025, August 6).
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Exp.
  • Cosolvent - The 'Medicinal Magician' in The Labor
  • pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com.
  • dealing with poor solubility of pyrazole deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. (2026, February 23). RSC Publishing.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • The Recent Development of the Pyrazoles : A Review. (2021, November 26). TSI Journals.

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Stability of thienyl-pyrazole motifs under acidic deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thienyl-Pyrazole Chemistry Topic: Stability & Deprotection of Thienyl-Pyrazole Motifs Under Acidic Conditions Ticket ID: CHEM-SUP-8821

User Guide Overview

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing unexpected decomposition, "black tar" formation, or alkylated impurities (M+56 peaks) during the acidic deprotection of a thienyl-pyrazole scaffold.

The thienyl-pyrazole motif is a "privileged structure" in kinase inhibitor discovery, but it presents a unique chemical paradox during deprotection:

  • The Thiophene Ring: Is electron-rich and acts as a nucleophile (susceptible to electrophilic attack and polymerization).

  • The Pyrazole Ring: Is basic and acts as a proton trap , often complicating solubility and workup.

This guide provides the causality behind these failures and self-validating protocols to resolve them.

Module 1: The "Ghost Peak" (Alkylation) Problem

Symptom: LC-MS analysis shows a clean conversion of the starting material, but the product peak is accompanied by a significant impurity with a mass of M + 56 Da (or multiples thereof).

Root Cause Analysis: This is a classic Electrophilic Aromatic Substitution (EAS) failure mode. When you remove a tert-butyl-based protecting group (Boc, t-Bu ester) using TFA, the reaction generates a tert-butyl carbocation (


).[1]
  • Normal Scenario: The cation is quenched by the solvent or evaporates (as isobutylene).

  • Thienyl-Pyrazole Scenario: The thiophene ring is arguably more nucleophilic than the solvent. The

    
     cation attacks the thiophene ring (usually at the 
    
    
    
    -position/C2 if available, or
    
    
    -position/C3), resulting in irreversible alkylation.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Scavenger Triethylsilane (TES) or Triisopropylsilane (TIPS) Silanes act as "hydride donors." They reduce the reactive

cation into inert isobutane gas (

) faster than the cation can attack the thiophene.
Ratio 1:1 to 1:5 (Substrate:Scavenger)A high molar excess of scavenger is required to ensure kinetic dominance over the thiophene ring.
Avoid Water-only scavengers Water is a nucleophile (

donor), but it is often too slow to compete with an electron-rich thiophene ring for the cation.
Visualizing the Failure Mechanism

G Boc Boc-Protected Thienyl-Pyrazole Cation tert-Butyl Cation (tBu+) Boc->Cation Acidolysis Acid TFA (Acid) Acid->Cation Thiophene Thiophene Ring (Nucleophile) Cation->Thiophene Fast Attack (No Scavenger) Scavenger Silane Scavenger (TES/TIPS) Cation->Scavenger Interception (With Scavenger) Impurity M+56 Impurity (Alkylated Thiophene) Thiophene->Impurity Irreversible Gas Isobutane Gas (Inert) Scavenger->Gas Reduction

Figure 1: Mechanism of scavenger interception. Without silanes, the thiophene ring acts as a suicide trap for the carbocation.

Module 2: The "Black Tar" (Polymerization) Problem

Symptom: The reaction mixture turns dark brown or black within minutes. Yield is low, and NMR shows broad, undefined baseline humps.

Root Cause Analysis: Thiophenes are sensitive to strong acids.

  • Protonation: High concentrations of TFA can protonate the thiophene ring itself (at C2), generating a reactive electrophile.

  • Oligomerization: This electrophile reacts with another thiophene molecule, initiating a chain-growth polymerization similar to the synthesis of polythiophenes.

  • Oxidation: If the reaction is not degassed, acid-catalyzed oxidation can degrade the electron-rich ring.

Troubleshooting Protocol:

  • Q: Can I use neat TFA?

    • A: Avoid if possible. Neat TFA promotes self-polymerization. Use DCM:TFA (2:1 or 4:1) to dilute the acid concentration while maintaining a low pH.

  • Q: What is the temperature limit?

    • A: Do not heat above 30°C. If deprotection is slow, adding more acid is safer than adding heat.

  • Q: Should I use an inert atmosphere?

    • A: Yes. Run the reaction under Nitrogen or Argon. Oxygen accelerates the oxidative decomposition of electron-rich heterocycles in acid.

Module 3: The "Salt" (Solubility) Problem

Symptom: The reaction appears successful by LC-MS, but upon workup (evaporation of TFA), the product is an oil that refuses to solidify or precipitate.

Root Cause Analysis: The pyrazole nitrogen is basic (


). In TFA, your product exists as the Trifluoroacetate salt .
  • Thienyl-pyrazole TFA salts are often hygroscopic "oils" or "gums."

  • They trap excess TFA within the gum, which can slowly decompose the thiophene ring over time (post-reaction decomposition).

Troubleshooting Protocol:

  • The "Free Base" Fix: Do not just evaporate TFA. You must neutralize the salt to obtain a stable solid.

  • Method: Dissolve the crude oil in EtOAc/MeOH and wash with saturated

    
    .
    
  • Alternative (If product is amphoteric): Use an ion-exchange resin (e.g., Amberlyst A-21) to scavenge the acid without aqueous workup.[2]

Standardized Experimental Protocols

Protocol A: The "Gold Standard" Scavenger Method

Use this for removing Boc/t-Bu groups in the presence of sensitive thiophenes.

  • Preparation: Dissolve the substrate (1.0 equiv) in Dichloromethane (DCM) . The concentration should be 0.1 M.

  • Scavenger Addition: Add Triethylsilane (TES) (2.0 - 5.0 equiv).

    • Note: If the molecule contains Methionine or other very sensitive groups, add water (2.0 equiv) as a co-scavenger.

  • Acidification: Add Trifluoroacetic Acid (TFA) dropwise at 0°C.

    • Ratio: Final solvent composition should be roughly DCM:TFA (2:1) .

  • Reaction: Allow to warm to room temperature. Monitor by LC-MS.[1][3]

    • Target Time: 1–3 hours. Avoid overnight stirring.

  • Quench: Concentrate the mixture under reduced pressure (keep bath <30°C). Co-evaporate with toluene (

    
    ) to remove residual TFA.
    
  • Neutralization: Redissolve in EtOAc, wash with sat.

    
    , dry over 
    
    
    
    , and concentrate.
Protocol B: The HCl Alternative (Non-Oxidizing)

Use this if TFA causes polymerization (Black Tar).

  • Solvent: Dissolve substrate in 1,4-Dioxane (0.1 M).

  • Reagent: Add 4M HCl in Dioxane (10–20 equiv).

  • Scavenger: Add TES (2.0 equiv).

    • Why: Even with HCl, the

      
       cation is generated. The chloride ion (
      
      
      
      ) is a nucleophile and can form tert-butyl chloride, but TES is still recommended to prevent alkylation.
  • Reaction: Stir at room temperature.

    • Note: HCl/Dioxane is often slower than TFA but less prone to causing oxidative polymerization of the thiophene.

Decision Logic for Experimental Design

Use the following logic flow to select the correct deprotection strategy for your specific thienyl-pyrazole analog.

DecisionTree Start Start: Thienyl-Pyrazole Deprotection CheckPG Protecting Group Type? Start->CheckPG Boc Boc / t-Bu Ester CheckPG->Boc Trityl Trityl / PMB CheckPG->Trityl ScavengerQ Add Silane Scavenger (TES/TIPS) Boc->ScavengerQ Mandatory Trityl->ScavengerQ Recommended AcidChoice Acid Selection ScavengerQ->AcidChoice TFA DCM:TFA (2:1) AcidChoice->TFA Standard HCl 4M HCl in Dioxane AcidChoice->HCl If TFA fails Result1 Monitor for M+56 Peak TFA->Result1 Result2 Monitor for Polymerization (Tar) TFA->Result2

Figure 2: Decision matrix for optimizing deprotection conditions.

References

  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[4] International Journal of Peptide and Protein Research, vol. 12, no.[4] 5, 1978, pp. 258-268.[4]

  • Pearson, D. A., et al. "Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis."[5] Tetrahedron Letters, vol. 30, no. 21, 1989, pp. 2739-2742.

  • Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (General reference for acid stability of heterocycles).
  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455–2504.

Sources

Validation & Comparative

1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine vs phenyl analog activity

[1]

References

  • Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a New Class of Hsp90 Inhibitors. Source: Bioorganic Chemistry (Elsevier).[1] URL:[Link]

  • Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. Source: Journal of Medicinal Chemistry (ACS).[1] URL:[Link][1]

  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (Teneligliptin Intermediate) Data Sheet. Source: PubChem.[1] URL:[Link][1]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. Source: Molecules (MDPI).[1] URL:[Link][1]

Metabolic Stability of Thiophene vs. Phenyl Pyrazoles in Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrazole-based scaffolds, the choice between a phenyl and a thiophene substituent is a critical decision point that balances potency with metabolic liability. While thiophene is a classic bioisostere of phenyl—offering similar planarity and size with distinct electronic properties—it introduces a significant metabolic risk: S-oxidation .[1]

This guide objectively compares the microsomal stability of these two moieties. Experimental data and mechanistic analysis demonstrate that while phenyl rings primarily undergo Class I oxidations (hydroxylation) which are often manageable, thiophene rings are prone to forming highly reactive S-oxides and epoxides (structural alerts). However, this liability is not absolute; strategic substitution can render thiophenes metabolically robust, as evidenced by successful drugs like Canagliflozin.

Mechanistic Divergence: Why the Switch Matters

The metabolic fate of a drug in liver microsomes is largely dictated by Cytochrome P450 (CYP) enzymes.[2] The chemical difference between a benzene ring (phenyl) and a thiophene ring leads to fundamentally different metabolic pathways.

The Phenyl Pathway: Predictable Hydroxylation

The phenyl ring is electron-rich but generally stable. Its primary metabolic clearance pathway is aromatic hydroxylation (oxidation at a carbon atom), typically catalyzed by CYP2C9, CYP2D6, or CYP3A4.

  • Mechanism: Formation of an arene oxide intermediate followed by an NIH shift to a phenol.

  • Outcome: The resulting phenol is a stable metabolite that is readily conjugated (glucuronidation/sulfation) and excreted. It rarely poses a covalent binding risk unless converted to a quinone imine (e.g., in paracetamol-like substructures).

The Thiophene Pathway: The S-Oxidation Trap

Thiophene is electronically distinct (excess


-electrons) and contains a sulfur atom, which presents two sites for oxidation: the carbon (

-hydroxylation) and the sulfur (S-oxidation).
  • Mechanism: CYP450 attacks the sulfur lone pair to form a thiophene S-oxide .

  • Liability: Thiophene S-oxides are highly electrophilic Michael acceptors. They can:

    • Dimerize (Diels-Alder reaction).

    • Covalently bind to nucleophilic residues (Cys, Lys) on CYP enzymes, causing Mechanism-Based Inactivation (MBI) .

    • Deplete cellular glutathione (GSH), leading to oxidative stress and hepatotoxicity.

Visualizing the Metabolic Divergence

MetabolicPathways Substrate Pyrazole Scaffold Phenyl Phenyl-Pyrazole Substrate->Phenyl R = Ph Thiophene Thiophene-Pyrazole Substrate->Thiophene R = Th AreneOxide Arene Oxide (Intermediate) Phenyl->AreneOxide CYP450 (Oxidation) SOxide Thiophene S-Oxide (Reactive Electrophile) Thiophene->SOxide CYP450 (S-Oxidation) Epoxide Thiophene Epoxide Thiophene->Epoxide C-Oxidation Phenol Phenol (Stable Metabolite) AreneOxide->Phenol NIH Shift Glucuronide O-Glucuronide (Excretion) Phenol->Glucuronide UGT Adduct Protein/GSH Adduct (Toxicity/MBI) SOxide->Adduct Nucleophilic Attack RingOpen Ring Opening (Unstable) SOxide->RingOpen Degradation

Figure 1: Comparative metabolic pathways. Note the "red route" for thiophene leading to reactive metabolites vs. the "green route" for phenyl leading to stable clearance products.

Comparative Performance Analysis

The following data summarizes the general trends observed when swapping a phenyl group for a thiophene in a pyrazole-based lead series.

Physicochemical vs. Metabolic Trade-off
FeaturePhenyl-PyrazoleThiophene-PyrazoleImpact on Drug Design
LogP (Lipophilicity) High (Baseline)Lower (~ -0.5 to -0.8 units)Thiophene improves solubility but may increase clearance if not blocked.
Metabolic Stability (

)
High Low to Moderate Thiophene is often a "metabolic soft spot" unless substituted.
Intrinsic Clearance (

)
LowHighThiophene often drives rapid hepatic clearance via S-oxidation.
Toxicity Risk LowHigh (Structural Alert) Thiophene requires screening for GSH adducts and CYP inhibition.
Potency BaselineOften HigherThiophene's smaller size and sulfur lone pairs can pick up unique H-bonds.
Case Study: The "Blocking" Strategy (Canagliflozin)

A critical insight for researchers is that unsubstituted thiophenes are liable, but substituted thiophenes can be stable.

  • The Challenge: In the development of SGLT2 inhibitors, early O-glucoside leads were metabolically unstable (hydrolysis).

  • The Solution: Researchers moved to C-glucosides.[3] When comparing the aryl moiety, the thiophene analog (Canagliflozin) was selected.[3]

  • Why it worked: The thiophene in Canagliflozin is substituted at the 2-position (sugar) and the 5-position (4-fluorophenyl).

    • Mechanism:[3] Blocking the

      
      -positions (2 and 5) prevents the most facile metabolic attacks. The 5-(4-fluorophenyl) group acts as a metabolic blocker, preventing ring opening and S-oxidation.
      
  • Result: Canagliflozin exhibits excellent metabolic stability (

    
     hours in humans) despite containing a thiophene structural alert.
    
Case Study: The "Liability" (JNK3 Inhibitors)

In contrast, a study on JNK3 inhibitors utilizing a pyrazole-urea scaffold demonstrated the risks.

  • Observation: Analogs containing an unsubstituted or mono-substituted thiophene showed high clearance in human liver microsomes (

    
    ).
    
  • Comparison: Replacing the thiophene with a phenyl or chlorophenyl group significantly improved microsomal stability (

    
     min) while maintaining potency.
    
  • Lesson: If the thiophene cannot be fully substituted at reactive sites for SAR reasons, the phenyl bioisostere is the safer choice for DMPK properties.

Experimental Protocol: Microsomal Stability Assay

To empirically determine the stability of your specific pyrazole analogs, follow this standardized protocol. This workflow ensures data integrity and allows for the calculation of Intrinsic Clearance (


).
Assay Workflow Diagram

AssayProtocol Start Compound Prep (1 µM in Buffer) PreInc Pre-Incubation (37°C, 5 min) with Microsomes Start->PreInc Initiation Initiation Add NADPH (1 mM) PreInc->Initiation Sampling Sampling Points 0, 5, 15, 30, 45 min Initiation->Sampling Quench Quench Reaction (Cold Acetonitrile + IS) Sampling->Quench Analysis LC-MS/MS Analysis (Quantify Parent) Quench->Analysis Calc Data Calculation ln(Conc) vs Time Analysis->Calc

Figure 2: Step-by-step workflow for the microsomal stability assay.

Detailed Methodology

Materials:

  • Microsomes: Pooled Human Liver Microsomes (HLM) or species-specific (Mouse/Rat) at 20 mg/mL protein.

  • Cofactor: NADPH regenerating system or 1 mM NADPH solution.

  • Test Compound: 10 mM stock in DMSO.

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Protocol Steps:

  • Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomal protein. Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation: Add NADPH (final conc. 1 mM) to start the reaction.

    • Control: Run a parallel incubation without NADPH to rule out chemical instability.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quench Solution. Vortex vigorously.

  • Processing: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor the depletion of the parent ion.

Data Calculation

Plot the natural logarithm of the percent remaining compound vs. time. The slope of the linear regression is


.




Interpretation:

  • 
    :  Low Clearance (Stable - Likely Phenyl-like profile).
    
  • 
    :  High Clearance (Unstable - Likely Thiophene-like profile).
    

Conclusion & Recommendations

For researchers designing pyrazole-based drugs:

  • Default to Phenyl: If potency is equivalent, the phenyl-pyrazole is the superior choice for metabolic stability and safety. It avoids the structural alert of the thiophene S-oxide.

  • Stabilize Thiophene: If the thiophene is essential for binding affinity (potency), you must block the metabolic soft spots .

    • Substitute the C2 and C5 positions of the thiophene ring.

    • Use electron-withdrawing groups (F, Cl, CN) to reduce the electron density on the sulfur, making it less prone to oxidation.

  • Screen Early: If utilizing a thiophene, incorporate a GSH-trapping assay alongside the microsomal stability assay to detect reactive metabolite formation early in the discovery cascade.

References

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

  • Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring. Journal of Medicinal Chemistry. [Link]

  • Thiophene-Pyrazolourea Derivatives as Potent JNK3 Inhibitors. ACS Chemical Neuroscience. [Link]

  • Microsomal Stability Assay Protocol. Protocols.io. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development. Journal of Pharmacovigilance. [Link]

Sources

A Guide to the ¹H NMR Spectroscopic Characterization of 1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine, a heterocyclic compound of interest in medicinal chemistry. We will delve into the expected spectral features, offering a predictive framework for its analysis, and compare the utility of ¹H NMR with other analytical techniques.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of this compound is a composite of three key heterocyclic systems: a thiophene ring, a pyrazole ring, and a piperazine ring. The predicted ¹H NMR spectrum will therefore be a superposition of the signals arising from the protons on each of these moieties, with chemical shifts and coupling patterns influenced by their electronic environments and spatial relationships.

A detailed breakdown of the expected proton signals is presented below:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
Pyrazole-H46.0 - 6.5Singlet (s)N/A
Thiophene-H5'7.3 - 7.6Doublet of doublets (dd)J(H5',H4') ≈ 5.0, J(H5',H3') ≈ 1.0
Thiophene-H3'7.1 - 7.4Doublet of doublets (dd)J(H3',H4') ≈ 3.5, J(H3',H5') ≈ 1.0
Thiophene-H4'7.0 - 7.2Doublet of doublets (dd)J(H4',H5') ≈ 5.0, J(H4',H3') ≈ 3.5
Piperazine-H (positions 2,6)3.0 - 3.4Triplet (t) or Multiplet (m)J ≈ 5.0
Piperazine-H (positions 3,5)2.8 - 3.2Triplet (t) or Multiplet (m)J ≈ 5.0
Pyrazole-NH10.0 - 14.0Broad singlet (br s)N/A
Piperazine-NH1.5 - 3.0Broad singlet (br s)N/A

Note: These are predicted ranges and the actual experimental values may vary depending on the solvent, concentration, and temperature.

Deconstructing the Spectrum: A Region-by-Region Analysis

The Aromatic Region (δ 6.0 - 8.0 ppm)

The aromatic region of the spectrum will be dominated by signals from the thiophene and pyrazole protons.

  • Thiophene Protons: The 2-substituted thiophene ring will exhibit a characteristic three-proton spin system. The proton at the 5'-position is expected to be the most downfield due to its proximity to the sulfur atom and the pyrazole ring. The protons at the 3' and 4' positions will appear as doublets of doublets, with their coupling constants providing clear evidence of their connectivity.[1][2]

  • Pyrazole Proton: The lone proton on the pyrazole ring (H4) is anticipated to appear as a sharp singlet in the region of 6.0-6.5 ppm.[3] Its chemical shift can be influenced by the nature of the substituents at positions 3 and 5.[4]

The Aliphatic Region (δ 2.5 - 4.0 ppm)

The piperazine ring protons will give rise to signals in the aliphatic region.

  • Piperazine Protons: In a simple, conformationally mobile system, the four protons on the carbons adjacent to the pyrazole ring (positions 2 and 6) would be chemically equivalent, as would the four protons on the carbons adjacent to the NH group (positions 3 and 5). This would lead to two triplets. However, restricted rotation around the C-N bonds and chair-to-chair interconversions of the piperazine ring can lead to more complex splitting patterns, often observed as broad multiplets.[5][6][7] Temperature-dependent NMR studies can be employed to probe this conformational dynamism.[5]

The Exchangeable Protons (Variable Chemical Shifts)
  • Pyrazole N-H: The proton on the pyrazole nitrogen typically appears as a broad singlet at a significantly downfield chemical shift (10-14 ppm).[4] Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange.

  • Piperazine N-H: The piperazine N-H proton will also be a broad singlet, though typically found more upfield than the pyrazole N-H. Its chemical shift is highly dependent on solvent and concentration.

To confirm the assignment of these exchangeable protons, a D₂O exchange experiment is invaluable. Upon addition of a drop of deuterium oxide to the NMR sample and subsequent re-acquisition of the spectrum, the signals corresponding to the N-H protons will disappear or significantly diminish.

A Comparative Look: ¹H NMR vs. Alternative Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.

Technique Strengths for this Molecule Limitations for this Molecule
¹³C NMR Provides information on the carbon skeleton, confirming the number and types of carbon atoms.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns that can help in structural confirmation.Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the presence of functional groups, such as N-H and C=N bonds.Provides limited information on the overall molecular structure.
X-ray Crystallography Provides the definitive, three-dimensional structure of the molecule in the solid state.Requires a single crystal of suitable quality, which can be challenging to obtain.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A standard protocol for the acquisition of a ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for this type of molecule as it can effectively dissolve the compound and will not exchange with the N-H protons as readily as deuterated methanol.

  • Spectrometer Setup:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

  • D₂O Exchange (Optional but Recommended):

    • Add one drop of D₂O to the NMR tube.

    • Shake the tube gently to mix.

    • Re-acquire the ¹H NMR spectrum. Compare this spectrum to the original to identify the N-H protons.

Visualizing the Connections: Experimental Workflow

Caption: Workflow for ¹H NMR analysis.

Logical Relationships in Spectral Interpretation

spectral_interpretation cluster_data Experimental Data cluster_info Structural Information chem_shift Chemical Shift (δ) environment Electronic Environment chem_shift->environment multiplicity Multiplicity neighbors Neighboring Protons multiplicity->neighbors coupling Coupling Constant (J) connectivity Proton Connectivity coupling->connectivity integration Integration stoichiometry Proton Stoichiometry integration->stoichiometry structure Molecular Structure environment->structure neighbors->structure connectivity->structure stoichiometry->structure

Caption: Logic of NMR interpretation.

References

  • U. S. National Library of Medicine. (2021, July 15). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. National Center for Biotechnology Information.
  • Royal Society of Chemistry. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Oxford Academic. (2006, June 27). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan.
  • ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of...
  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • ResearchGate. (n.d.). The (a) 1 H-NMR spectrum at 4 position of the thiophene ring and the...
  • Springer. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.
  • U. S. National Library of Medicine. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). Thiophene(110-02-1) 1H NMR spectrum.
  • SpectraBase. (n.d.). Pyrazole - Optional[1H NMR] - Spectrum.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • Reddit. (2024, July 25). 1H NMR of pyrazole. r/chemhelp.
  • ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents.
  • U. S. National Library of Medicine. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Center for Biotechnology Information.
  • Beilstein Journals. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

Sources

Comparative Assessment of Reference Standard Grades for Pyrazole-Piperazine Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-piperazine scaffold is a pharmacophore ubiquitous in modern oncology (e.g., Crizotinib, Palbociclib) and immunology. However, the chemical coupling of these rings introduces a dual analytical challenge: regioisomerism during synthesis and nitrosamine formation (NDSRIs) during stability.

This guide objectively compares the utility of Synthetically Characterized Reference Standards (Type B) against In-Situ/Crude Reaction Mixtures (Type A) . Experimental evidence demonstrates that while Type A is cost-effective for early R&D, it fails to meet ICH Q2(R2) requirements for late-stage validation due to response factor variability and regioisomer co-elution.

The Technical Challenge: The "Regioisomer Trap"

The N-alkylation of pyrazoles is rarely 100% regioselective. When coupling a piperazine moiety to a pyrazole ring, the reaction often yields a mixture of N1- and N2-alkylated isomers. These isomers are isobaric (same Mass-to-Charge ratio) and possess nearly identical lipophilicity, making them difficult to resolve by standard C18 HPLC.

Furthermore, the secondary amine on the piperazine ring is a "warning structure" for Nitrosamine Drug Substance-Related Impurities (NDSRIs), necessitating ultra-low level detection (ppb range) using LC-MS/MS.

Visualizing the Impurity Pathway

The following diagram illustrates the divergent pathways that necessitate high-purity standards.

PyrazolePiperazinePathways Start Pyrazole Precursor (NH Free) Reaction N-Alkylation (Base/Solvent) Start->Reaction Reagent Piperazine-Linker-X Reagent->Reaction Product Target Drug (N1-Isomer) Reaction->Product Major (80-95%) Impurity_Iso Impurity A (N2-Isomer) *Hard to Resolve* Reaction->Impurity_Iso Minor (5-20%) Impurity_Bis Impurity B (Bis-Alkylation) Reaction->Impurity_Bis Trace Nitrosation Nitrite Source (Trace) Product->Nitrosation NDSRI N-Nitroso-Piperazine (Mutagenic) Nitrosation->NDSRI Oxidation/Aging

Figure 1: Reaction pathways showing the genesis of critical impurities. Note that Impurity A (N2-Isomer) is isobaric to the Target Drug, requiring chromatographic resolution rather than just MS detection.

Strategic Comparison: Reference Standard Grades

In the context of ICH Q2(R2) validation, the "fitness for purpose" of a standard is defined by its ability to accurately quantify the analyte without bias.

Table 1: Comparative Performance Metrics
FeatureType A: Crude/In-Situ Mixture Type B: Certified Reference Standard (CRS)
Purity Variable (Unknown % of isomers)>98.0% (Isomerically Pure)
Identification Tentative (based on expected mechanism)Absolute (1H-NMR, 2D-NOESY, MS, IR)
Quantitation Area % only (Assumes RF=1.0)Quantitative NMR (qNMR) or Mass Balance
Regio-Specificity High Risk: Contains both N1/N2 isomersGuaranteed: Single isomer confirmed by NOESY
ICH Q2 Utility Specificity (partial), LOD/LOQ (approx)Accuracy, Linearity, RRF, Robustness
Regulatory Risk High (FDA/EMA may reject for release)Low (ISO 17034 compliant)
Critical Insight: Relative Response Factors (RRF)

Using Type A standards assumes the impurity has the same UV response as the API (RRF = 1.0).

  • Experimental Reality: Pyrazole regioisomers often exhibit UV

    
     shifts of 5–15 nm due to electronic conjugation differences.
    
  • Consequence: Using a Type A mixture can lead to a 15–30% quantitation error if the RRF is not established using a pure Type B standard.

Experimental Protocol: Validation Workflow

The following protocol outlines the validation of an HPLC method for "PyraPip-X" (hypothetical drug) using Type B standards to establish RRFs and confirm specificity.

Phase 1: Standard Preparation
  • Stock Solution A (API): Dissolve PyraPip-X to 1.0 mg/mL in diluent (50:50 MeCN:H2O).

  • Stock Solution B (Impurity N2): Dissolve Certified N2-Isomer Standard to 0.1 mg/mL.

  • Stock Solution C (NDSRI): Dissolve Isotope-Labeled (

    
    , 
    
    
    
    ) Nitrosamine Standard
    to 100 ng/mL (for LC-MS).
Phase 2: System Suitability & Specificity
  • Objective: Demonstrate resolution (

    
    ) between the N1 (Drug) and N2 (Impurity) isomers.
    
  • Method:

    • Column: C18,

      
       mm, 2.7 µm (Core-Shell).
      
    • Mobile Phase: Gradient 0.1% Formic Acid in Water (A) / Acetonitrile (B).

    • Criterion:

      
       is required.
      
  • Observation: Without a pure Type B standard of the N2 isomer, you cannot confirm if the small peak eluting at RRT 1.05 is the isomer or a matrix artifact.

Phase 3: RRF Determination (The "Gold Standard" Step)
  • Prepare a linearity curve of the API (5 levels).

  • Prepare a linearity curve of the Certified Impurity Standard (5 levels).

  • Calculate slopes (

    
     and 
    
    
    
    ).
  • 
    .
    
  • Application: Use this RRF to correct area counts in future QC batches.

Visualizing the Analytical Decision Tree

ValidationWorkflow Step1 Method Development Decision Are Regioisomers Separated (Rs > 1.5)? Step1->Decision Path_No NO: Co-elution Decision->Path_No Rs < 1.5 Path_Yes YES: Resolved Decision->Path_Yes Rs > 1.5 Action_No Optimize Selectivity (Change Column/pH) Path_No->Action_No Action_No->Decision Step_RRF Determine RRF using Certified Standards Path_Yes->Step_RRF Step_Spike Spike Recovery Study (Accuracy) Step_RRF->Step_Spike Final Valid ICH Q2 Method Step_Spike->Final

Figure 2: Analytical decision tree for validating pyrazole-piperazine methods. Note the loop requiring optimization if the specific regioisomer standard indicates co-elution.

Regulatory & Quality Context

ICH Q2(R2) Compliance

The recently revised ICH Q2(R2) guideline emphasizes "Specificity" —the ability to assess the analyte unequivocally in the presence of components which may be expected to be present.

  • Requirement: You must prove your method separates the N1-isomer (Drug) from the N2-isomer (Impurity).

  • Compliance: This is impossible with a Type A (mixture) standard because you cannot definitively assign the retention time of the impurity if it co-elutes with the main peak. Only a pure Type B standard allows for "Spiking Studies" to prove separation.

Nitrosamine Control (FDA/EMA)

For piperazine-based drugs, the risk of forming NDSRIs is significant. FDA guidance explicitly recommends using surrogate standards or isotope-labeled standards for quantitation due to the trace levels (ppb) involved.

  • Recommendation: Use Deuterated (

    
    -Piperazine) internal standards to correct for matrix suppression in LC-MS methods.
    

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024).[2] Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • International Organization for Standardization (ISO). (2016).[3] ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]

  • Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Isoxazoles. Chemical Reviews. [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of Thienyl-Substituted Pyrazoles: From Molecular Conformation to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative of Thienyl-Substituted Pyrazoles

Thienyl-substituted pyrazoles represent a privileged class of heterocyclic compounds, standing at the forefront of medicinal chemistry and materials science. Their scaffolds are integral to a wide array of pharmacologically active agents, demonstrating properties that include antioxidant, anti-inflammatory, and anticancer activities.[1][2][3] The efficacy of these molecules is not merely a function of their constituent atoms but is critically dependent on their three-dimensional arrangement and the intricate network of intermolecular interactions they form in the solid state. The precise spatial orientation of the thienyl and pyrazole rings, along with other substituents, governs how these molecules interact with biological targets and dictates their physicochemical properties, such as solubility and stability.

Therefore, single-crystal X-ray diffraction is an indispensable tool, providing the definitive, atomic-level blueprint of these structures.[4] This guide offers an in-depth comparison of the crystal structures of various thienyl-substituted pyrazoles, supported by experimental data. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the causality behind experimental choices to empower rational drug design and materials engineering.

Comparative Analysis of Crystal Structures

The crystal packing of thienyl-substituted pyrazoles is a delicate balance of various intermolecular forces that dictate the overall supramolecular architecture. Understanding these interactions is key to predicting and engineering the properties of these crystalline materials.

Key Structural Descriptors and Conformational Analysis

The relative orientation of the thienyl and pyrazole rings is a primary determinant of molecular conformation. This is often described by the dihedral angle between the planes of the two rings. While often nearly planar to maximize π-conjugation, significant twisting can occur due to steric hindrance from bulky substituents.

For instance, the analysis of different pyrazoline derivatives reveals that the dihedral angles between the pyrazole ring and adjacent substituted phenyl rings can vary. In one study, these angles were reported to be as low as 4.64(7)° and as high as 10.53(10)°, indicating near-coplanarity which can influence the electronic properties of the molecule.[5]

The Landscape of Intermolecular Interactions

The stability of the crystal lattice is governed by a hierarchy of non-covalent interactions. While classical hydrogen bonds are significant, weaker interactions like C-H···π, π-π stacking, and even halogen bonds play a crucial role in the crystal packing of thienyl-pyrazoles.[1][6][7]

  • Hydrogen Bonding: Pyrazole rings contain both a pyrrole-like N-H donor and a pyridine-like nitrogen acceptor, allowing for the formation of robust N-H···N hydrogen-bonding networks that can lead to dimers, trimers, or extended chains (catemers).[8]

  • π-π Stacking: The aromatic nature of both the pyrazole and thienyl rings facilitates stacking interactions, which are significant in stabilizing the crystal structure.[9]

  • C-H···π Interactions: The C-H bonds of the phenyl or thienyl rings can act as weak donors, interacting with the π-electron clouds of adjacent aromatic rings. These interactions are ubiquitous and collectively contribute significantly to lattice energy.[4]

  • Halogen Bonding: The introduction of halogen substituents can lead to the formation of directional halogen bonds, providing an additional tool for crystal engineering.[7]

The following table summarizes the crystallographic data and key interactions for a selection of thienyl-substituted pyrazole derivatives reported in the literature.

Compound NameSpace GroupKey Intermolecular InteractionsDihedral Angle (Thienyl-Pyrazole)Reference
4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazolineP2₁/cC-H···π, Halogen interactionsN/A (Pyrazoline ring is non-planar)[10]
1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazolineP2₁/nn→π* and π→π* transitions notedN/A (Pyrazoline ring is non-planar)[11]
5d (a specific thienyl-pyrazole from the study)P-1C–H⋯N, C–H...π, π---π interactionsData not specified[1][9]
2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamideP2₁/cN-H···O, C-H···N, C-H···OData not specified[12]

Visualizing Intermolecular Interactions in Thienyl-Pyrazole Crystals

To better understand the complex interplay of forces that stabilize these crystal structures, we can visualize the primary types of non-covalent interactions.

Key Intermolecular Interactions in Thienyl-Pyrazole Crystals HB N-H···N/O Hydrogen Bonds Crystal Stable Crystal Lattice HB->Crystal PiPi π-π Stacking PiPi->Crystal CHPi C-H···π Interactions CHPi->Crystal Halogen Halogen Bonds (e.g., C-Br···N) Halogen->Crystal Other van der Waals Forces Other->Crystal contribute to Molecule Thienyl-Pyrazole Molecule Molecule->HB form Molecule->PiPi engage in Molecule->CHPi Molecule->Halogen Molecule->Other cluster_synthesis Compound Preparation cluster_crystal Crystallography cluster_analysis Data Analysis synthesis Synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Spectroscopic ID (NMR, MS) purification->characterization growth Crystal Growth (Slow Evaporation) characterization->growth Pure Compound mounting Crystal Mounting growth->mounting data_collection X-ray Data Collection (Low Temperature) mounting->data_collection solution Structure Solution (e.g., SHELXT) data_collection->solution Diffraction Data refinement Structure Refinement (Least-Squares on F²) solution->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation final_structure Final Crystal Structure validation->final_structure

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the responsible management of chemical compounds is as crucial as the discoveries they enable. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine, ensuring the safety of laboratory personnel and the protection of our environment. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, a conservative approach based on the known hazards of its constituent chemical groups—thienyl, pyrazole, and piperazine—is essential.[1][2]

Hazard Assessment and Waste Characterization: An Evidence-Based Approach

Due to the absence of a specific SDS, it is imperative to treat this compound as a hazardous substance. This assessment is based on the toxicological profiles of structurally related compounds.

  • Piperazine Derivatives: These compounds can be harmful if swallowed or in contact with skin, and are known to cause skin and eye irritation.[1][3] Some piperazine compounds are also recognized for their potential to cause long-lasting harmful effects to aquatic life.[4][5]

  • Pyrazole Derivatives: Pyrazole and its derivatives are often harmful if swallowed and can cause serious eye damage.[2]

  • Thienyl Compounds: While specific data on this complex molecule is scarce, sulfur-containing heterocyclic compounds can present various hazards.

Based on this analysis, the waste generated from the use of this compound must be classified as hazardous chemical waste .

Table 1: Hazard Profile of Structurally Related Compounds

Chemical ClassPotential HazardsDisposal Considerations
Piperazine Derivatives Harmful if swallowed, skin/eye irritant, potential for long-term aquatic harm.[1][3][4]Incineration at a licensed facility is recommended.[4] Do not dispose down the drain.[1][4]
Pyrazole Derivatives Harmful if swallowed, can cause serious eye damage, may cause respiratory irritation.[2]Dispose of as hazardous waste. Do not empty into drains.[2]
General Heterocyclic Compounds Varying degrees of toxicity, potential for environmental harm.Segregate as hazardous waste and consult institutional EHS for disposal.[5]
The Core Principle: Isolate, Identify, and Inform

The foundational principle of safe chemical disposal is the clear identification and segregation of waste streams to prevent dangerous reactions.[1][5] Never mix this compound waste with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of this compound from the point of generation to final removal from the laboratory.

Step 1: Immediate Waste Collection at the Source

Objective: To safely collect all waste materials contaminated with this compound.

Methodology:

  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[1]

  • Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for all waste.[1][4] The original product container, if empty, can be a suitable option.

  • Waste Segregation:

    • Solid Waste: Collect any contaminated materials such as weighing paper, pipette tips, and gloves in a designated solid hazardous waste container.[1][5]

    • Liquid Waste: Collect any unused solutions or rinsate in a designated liquid hazardous waste container.[4]

  • Immediate Labeling: As soon as the first piece of waste is added, label the container with a "HAZARDOUS WASTE" tag.[1] Clearly write the full chemical name: "this compound" and the approximate concentration and quantity.[1]

Step 2: Secure Storage in a Satellite Accumulation Area

Objective: To safely store the hazardous waste container within the laboratory until it is ready for pickup.

Methodology:

  • Container Sealing: Keep the waste container tightly sealed at all times, except when adding waste, to prevent the release of vapors.[1][4]

  • Designated Storage Area: Store the sealed container in a designated satellite accumulation area within your laboratory. This area should be secure and away from incompatible chemicals.[1]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.

Step 3: Arranging for Final Disposal

Objective: To ensure the legal and safe transfer of the hazardous waste to a licensed disposal facility.

Methodology:

  • Contact EHS: Once your waste container is full or you have completed your work with the compound, contact your institution's Environmental Health and Safety (EHS) department or your designated chemical waste officer.[1][4][5]

  • Schedule a Pickup: Arrange for a hazardous material pickup.[1] Provide them with all the necessary information, including the full chemical name and any available hazard information.

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain.[1][2][4] This can lead to environmental contamination.

    • DO NOT dispose of this chemical in the regular trash.[1][2][4]

Step 4: Decontamination of Empty Containers

Objective: To safely clean any reusable containers that held this compound.

Methodology:

  • Triple Rinse: Triple rinse the empty container with a suitable solvent.[4] The choice of solvent should be based on the solubility of the compound and as recommended by your institution's safety protocols.

  • Collect Rinsate: The rinsate from this process is also considered hazardous waste and must be collected in your designated liquid hazardous waste container for this compound.[4]

  • Final Disposal of Container: After thorough decontamination, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with your institutional guidelines.[4]

Emergency Procedures: Spill Management

In the event of a spill, follow your laboratory's established spill response procedure. A general guideline is as follows:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Contain the Spill: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[2]

  • Decontaminate: Clean the spill area as directed by your institution's safety protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Use Designated, Labeled Hazardous Waste Container segregate->container storage Store in Secure Satellite Accumulation Area container->storage ehs Contact EHS for Pickup storage->ehs disposal Licensed Hazardous Waste Disposal ehs->disposal no_drain Prohibited: Do Not Dispose Down Drain ehs->no_drain no_trash Prohibited: Do Not Dispose in Regular Trash ehs->no_trash

Caption: Disposal workflow for this compound.

References

  • Navigating the Safe Disposal of 1-(Piperazin-2-yl)ethanol: A Procedural Guide. Benchchem.
  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
  • Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals. Benchchem.
  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Piperazine Safety Data Sheet. Santa Cruz Biotechnology.
  • 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine Safety Data Sheets. Echemi.
  • Piperazine Anhydrous Safety Data Sheet. TCI Chemicals.
  • 4-(1H-Pyrazol-1-yl)piperidine Safety Data Sheet. ChemScene.
  • 5-Thien-2-yl-1H-pyrazole-3-carboxylic acid Safety Data Sheet. Fisher Scientific.
  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Safety Data Sheet. Fluorochem.
  • 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea Safety Data Sheet. Sigma-Aldrich.
  • Pyrazole Safety Data Sheet. MilliporeSigma.
  • Pyrazole Safety Data Sheet. Fisher Scientific.

Sources

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Retrosynthesis Analysis

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1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine
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1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.